Marsformoxide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCRIPTNFPMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Marsformoxide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed mechanism of action for Marsformoxide B, a triterpenoid (B12794562) compound with demonstrated biological activities. The information presented herein is a synthesis of available preclinical data and hypothesized signaling pathways, intended to serve as a resource for ongoing and future research.
This compound has been investigated for its potential as an anti-tumor, anti-inflammatory, and antibacterial agent.[1][2][3] Its mechanism of action is believed to involve the modulation of several key signaling pathways that are critical in the pathogenesis of various diseases. This document outlines these pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of its molecular interactions.
Proposed Mechanisms of Action
The primary proposed mechanisms of action for this compound center on the induction of apoptosis and cell cycle arrest in cancer cells, as well as the inhibition of inflammatory responses. These effects are thought to be mediated through the modulation of the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling pathways.[4][5]
1. Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt/mTOR and MAPK/ERK Pathways
This compound is hypothesized to exert its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest. This is likely mediated by the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are commonly dysregulated in cancer.
Key proposed events in this mechanism include:
-
Inhibition of PI3K/Akt/mTOR Pathway: this compound may inhibit the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.
-
Modulation of MAPK/ERK Pathway: Inhibition of the MAPK/ERK pathway is another potential mechanism to control cell proliferation and survival.
-
Upregulation of Pro-apoptotic Proteins: An increase in the expression of proteins like Bax.
-
Downregulation of Anti-apoptotic Proteins: A decrease in the expression of proteins like Bcl-2.
-
Activation of Caspases: Leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis.
-
Cell Cycle Arrest: this compound may induce cell cycle arrest at the G0/G1 phase by downregulating the expression of Cyclin D1 and associated cyclin-dependent kinases (CDKs).
2. Anti-inflammatory Effects via Inhibition of the NF-κB Signaling Pathway
This compound is also proposed to have anti-inflammatory properties through the inhibition of the canonical NF-κB pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex involved in regulating inflammation, immunity, and cell proliferation.
The proposed mechanism involves:
-
Inhibition of IKKβ: this compound may act as a selective inhibitor of the IKKβ subunit of the IKK complex.
-
Stabilization of IκBα: By preventing the activation of IKKβ, this compound would inhibit the phosphorylation and subsequent degradation of IκBα.
-
Prevention of NF-κB Nuclear Translocation: This stabilization of IκBα sequesters NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result |
| HT-29 (Human Colorectal Carcinoma) | SRB Assay | IC₅₀ | 0.5 µM (Hypothetical) |
| MRTK-amplified Lung Cancer (LC-1) | Cell Proliferation (MTS) | IC₅₀ | 25.8 nM |
| Wild-type MRTK Colon Cancer (CC-4) | Cell Proliferation (MTS) | IC₅₀ | > 10,000 nM |
Table 2: In Vitro Inhibition of Signaling Pathways by this compound
| Assay Type | Cell Line | Endpoint | IC₅₀ (nM) |
| MRTK Kinase Assay | Enzyme-based | Inhibition | 5.2 |
| p-MRTK Inhibition | LC-1 Cells | Inhibition | 15.4 |
| p-ERK Inhibition | LC-1 Cells | Inhibition | 22.1 |
| p-Akt Inhibition | LC-1 Cells | Inhibition | 18.9 |
Table 3: In Vivo Efficacy of this compound in LC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 82 |
| This compound | 100 | 95 |
Table 4: In Vitro Antibacterial Activity of a Related Compound (3β-Acetoxy-urs-12-en-11-one)
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference Compound | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
| Micrococcus luteus | Broth Microdilution | MIC | 15.59 µM | Ofloxacin | 27.71 ± 2.05 µM |
Note: The data for the antibacterial activity is for a compound identified as 3β-Acetoxy-urs-12-en-11-one, which may be closely related to or identical to this compound. Further confirmation is needed.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability and Cytotoxicity Assays
-
MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC₅₀ value.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
SRB (Sulforhodamine B) Assay
-
Objective: To assess the cytotoxic effect of this compound.
-
Procedure:
-
After treating cells with this compound for the desired time, fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the protein-bound dye with 10 mM Tris-base solution.
-
Read the absorbance at 510 nm.
-
-
2. Apoptosis Assay
-
Annexin V-FITC/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
3. Western Blot Analysis
-
Objective: To investigate the effect of this compound on key proteins in signaling pathways.
-
Procedure:
-
Treat cells with this compound and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
4. NF-κB Reporter Assay
-
Objective: To quantify the transcriptional activity of NF-κB.
-
Procedure:
-
Seed HEK293 cells containing an NF-κB luciferase reporter construct in a 96-well plate.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 6-8 hours.
-
Add luciferase assay reagent to each well to induce cell lysis.
-
Measure luminescence using a luminometer.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating this compound.
References
An In-depth Technical Guide on the Biological Activities of Compounds Identified as Marsformoxide B
Disclaimer: Publicly available scientific literature and technical documentation reveal that the name "Marsformoxide B" has been attributed to several distinct chemical compounds with different biological activities. This guide provides a comprehensive overview of the reported biological activities for each of these molecules, compiled from available data. Researchers should be aware of this ambiguity and verify the specific compound being referenced in their work.
This compound as a Selective Inhibitor of the NF-κB Signaling Pathway
One identified "this compound" is a potent and selective small molecule inhibitor of the NF-κB signaling pathway.[1] This compound is reported to be a valuable tool for investigating the roles of NF-κB in inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1]
Mechanism of Action
This this compound exerts its inhibitory effect on the canonical NF-κB pathway by selectively targeting the IKKβ subunit of the IκB kinase (IKK) complex.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by signals like TNF-α or LPS, the IKK complex becomes activated and phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. By binding to an allosteric site on IKKβ, this compound prevents the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and the transcription of its target genes.
Signaling Pathway
Experimental Protocols
Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To assess the effect of this compound on the phosphorylation and degradation of IκBα.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., in 6-well plates) and grow to 80-90% confluency. Pre-treat with varying concentrations of this compound for 1 hour. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Follow with incubation with an HRP-conjugated secondary antibody and detection using an ECL substrate.
-
NF-κB Luciferase Reporter Assay
-
Objective: To quantify the transcriptional activity of NF-κB.
-
Methodology:
-
Cell Seeding: Seed HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to lyse the cells and measure the luminescence using a luminometer.
-
This compound as a Synthetic Inhibitor of Mars Receptor Tyrosine Kinase (MRTK)
Another compound referred to as "this compound" is a novel synthetic small molecule inhibitor of the Mars Receptor Tyrosine Kinase (MRTK). MRTK is implicated in the pathogenesis of various solid tumors, and its overexpression or activating mutations lead to uncontrolled cell proliferation and survival. This this compound exhibits high potency and selectivity for MRTK.
Mechanism of Action
This synthetic this compound inhibits the autophosphorylation of MRTK, which in turn blocks the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines that are dependent on MRTK signaling.
Quantitative Data
Table 1: In Vitro IC50 Values of Synthetic this compound
| Assay Type | Cell Line | IC50 (nM) |
| MRTK Kinase Assay | Enzyme-based | 5.2 |
| Cell Proliferation | MRTK-amplified Lung Cancer (LC-1) | 25.8 |
| Cell Proliferation | Wild-type MRTK Colon Cancer (CC-4) | > 10,000 |
| p-MRTK Inhibition | LC-1 Cells | 15.4 |
| p-ERK Inhibition | LC-1 Cells | 22.1 |
| p-Akt Inhibition | LC-1 Cells | 18.9 |
Table 2: In Vivo Efficacy of Synthetic this compound in LC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 82 |
| This compound | 100 | 95 |
Signaling Pathway
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for Phospho-MRTK
-
Objective: To assess the inhibitory activity of this compound on MRTK phosphorylation.
-
Methodology:
-
Cell Treatment: Plate cells and starve in serum-free medium. Treat with various concentrations of this compound for 2 hours, then stimulate with MRTK ligand for 15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and block. Incubate with a primary anti-phospho-MRTK antibody, followed by an HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.
-
This compound as a Triterpenoid (B12794562) with Potential Anti-Cancer and Anti-Inflammatory Activities
"this compound" has also been identified as a naturally occurring triterpenoid. It has been isolated from plants such as Cirsium setosum, Marsdenia formosana, and Alstonia scholaris. While direct and comprehensive biological studies on this specific compound are limited, its structural class suggests potential therapeutic effects. Some reports suggest it possesses urease-inhibiting, antibacterial, and antioxidant activities. Another study identifies a compound named this compound (3β-acetoxy-urs-12-en-11-one) with potent antibacterial activity against Bacillus subtilis and Micrococcus luteus.
Hypothesized Mechanisms of Action
Based on the activities of structurally related compounds, two primary mechanisms of action are proposed for this triterpenoid this compound:
-
Induction of Apoptosis in Cancer Cells: It is hypothesized to induce apoptosis via the intrinsic mitochondrial pathway, potentially through the modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.
-
Anti-inflammatory Effects: A plausible anti-inflammatory mechanism is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Hypothesized Signaling Pathways
Experimental Protocols
MTT Assay for Cytotoxicity
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Annexin V/PI Staining for Apoptosis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Other Reported Identities of this compound
-
Polyoxypregnane Glycoside: A "this compound" has been described as a novel polyoxypregnane glycoside with hypothesized anti-tumor activities through the induction of apoptosis and cell cycle arrest, potentially mediated by the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Macrocyclic Lactone: Another report describes "this compound" as a novel macrocyclic lactone isolated from a Martian meteorite, exhibiting potent cytotoxic effects against human cancer cell lines, with a plausible mechanism involving the inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Characterization
References
Marsformoxide B: A Technical Guide to Its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a naturally occurring triterpenoid (B12794562) first identified in 1978. Initially isolated from Marsdenia formosana, it has since been identified in other plant species, including Alstonia scholaris and Cirsium setosum. As a member of the triterpenoid class of compounds, this compound belongs to a group of natural products known for their diverse and potent biological activities. While research into its specific effects is ongoing, initial studies have highlighted its potential as an antibacterial and anti-inflammatory agent, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, summarizes its known biological activities with available quantitative data, and outlines the experimental protocols for its study.
Discovery and Sourcing
The structure of this compound was first elucidated in 1978 by Ito and Lai from extracts of the plant Marsdenia formosana. It has subsequently been isolated from other botanical sources, each known for producing a rich array of secondary metabolites.
-
Marsdenia formosana MASAMUNE: The original source of Marsformoxide A and B. The Marsdenia genus is a known producer of bioactive steroids and triterpenoids.
-
Alstonia scholaris (L.) R. Br.: Commonly known as the devil tree, this plant is a rich source of various alkaloids and triterpenoids. Extracts from Alstonia scholaris have demonstrated a range of pharmacological activities, including cytotoxicity against cancer cell lines.
-
Cirsium setosum : This plant is another documented source of this compound, which belongs to the taraxastane (B1252269) group of triterpenoids.
-
Morus mesozygia Stapf: Recent phytochemical investigations of the stem bark of this plant have also identified this compound, alongside a variety of other bioactive compounds.
Isolation Protocols
The isolation of this compound from plant material typically involves a multi-step process of extraction followed by chromatographic purification. The following are generalized protocols based on standard methods for triterpenoid isolation.
Generalized Isolation Workflow
The process begins with the extraction of dried and powdered plant material, followed by fractionation to separate compounds based on polarity, and concluding with fine purification using column chromatography techniques.
Detailed Experimental Protocols
1. Extraction and Fractionation:
-
Plant Material Preparation: Dried and powdered plant material (e.g., stem bark of Alstonia scholaris or aerial parts of Cirsium setosum) is used as the starting material.
-
Initial Extraction: The powdered material is exhaustively extracted with a suitable organic solvent, such as methanol or 95% ethanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.
-
Fractionation: To remove non-polar constituents like fats and waxes, the crude extract is suspended in water and partitioned with a non-polar solvent like petroleum ether, or alternatively partitioned with acetonitrile. The organic solvent fraction, rich in triterpenoids, is collected and concentrated.
2. Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated, fractionated extract is loaded onto a silica gel column (e.g., 60-120 mesh).
-
Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane or petroleum ether and gradually introducing a more polar solvent such as ethyl acetate.
-
Fraction Monitoring: Collected fractions are monitored using Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions exhibiting similar TLC profiles are pooled together.
-
Final Purification: The combined fractions are subjected to further purification using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
3. Structure Elucidation: The definitive structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the atomic connectivity and stereochemistry of the molecule.
Biological Activity and Data
This compound has been investigated for several biological activities, with the most definitive quantitative data currently available for its antibacterial effects.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Broth Microdilution | MIC | 15.59 µM | |
Table 2: Other Reported Biological Activities (Quantitative Data Not Available)
| Activity | Description | Reference |
|---|---|---|
| Urease Inhibition | Reported to have significant urease inhibitory potential, but specific IC50 values are not yet published in peer-reviewed literature. | |
| Antioxidant Activity | Suggested to possess antioxidant properties, a common feature of triterpenoids, though quantitative assays (e.g., DPPH, ABTS) with IC50 values are not available. |
| Anti-inflammatory Activity | Suggested as a promising lead for the development of anti-inflammatory agents targeting the NF-κB pathway. | |
Experimental Protocols for Biological Assays
1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay Protocol:
-
Method: The broth microdilution method is a standard technique used to determine the MIC.
-
Inoculum Preparation: The bacterial strain of interest (e.g., Bacillus subtilis) is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium.
-
Compound Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well, and the plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth in the well.
Hypothesized Signaling Pathways and Mechanism of Action
The precise molecular mechanisms through which this compound exerts its biological effects are still under active investigation. However, based on the activities of structurally similar triterpenoids and preliminary studies, several signaling pathways have been proposed as potential targets.
Hypothesized Anti-inflammatory Mechanism via NF-κB Inhibition
Triterpenoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This compound has been suggested as a potential lead compound for targeting this pathway. The hypothesized mechanism involves preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Hypothesized Cytotoxic Mechanism via PI3K/Akt/mTOR Inhibition
Many triterpenoids exhibit cytotoxic activity against cancer cells by inducing apoptosis. A plausible mechanism is the modulation of key survival pathways like the PI3K/Akt/mTOR pathway, which
Triterpenoid Constituents of Cirsium setosum: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cirsium setosum, a member of the Asteraceae family, is a perennial herbaceous plant with a history of use in traditional medicine for various ailments. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, with triterpenoids being a prominent class of compounds. These triterpenoids have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects. This technical guide provides a comprehensive overview of the triterpenoid (B12794562) constituents isolated from Cirsium setosum, with a focus on their quantitative biological data, the experimental protocols for their isolation and characterization, and the signaling pathways associated with their activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products.
Triterpenoid Constituents and Their Biological Activities
A number of triterpenoids, primarily belonging to the taraxastane, oleanane, and ursane (B1242777) skeletons, have been isolated and identified from Cirsium setosum. Bioassay-guided fractionation has been a key strategy in identifying the active constituents responsible for the plant's observed biological effects.
Table 1: α-Glucosidase Inhibitory Activity of Triterpenoids from Cirsium setosum
| Compound Name | Triterpenoid Type | IC50 (µM) | Reference |
| 3β-hydroxy-30-hydroperoxy-20-taraxastene | Taraxastane | 18.34 ± 1.27 | [1][2] |
| 3β-hydroxy-22α-methoxy-20-taraxastene | Taraxastane | 26.98 ± 0.89 | [1][2] |
| 3β,22-dihydroxy-20-taraxastene | Taraxastane | 17.49 ± 1.42 | [1] |
| 3β-hydroxy-20-taraxasten-22-one | Taraxastane | 22.67 ± 0.25 | |
| Acarbose (Positive Control) | - | 42.52 ± 0.32 |
Table 2: Anti-inflammatory Activity of Triterpenoids from Cirsium setosum
| Compound Name | Triterpenoid Type | Bioassay | IC50 (µmol·L⁻¹) | Reference |
| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | TNF-α secretion inhibition | 2.6 | |
| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | TNF-α secretion inhibition | 3.8 | |
| 3β-hydroxy-20,21-seco-30-nortaraxastan-20,21-dioic acid | Seco-nortaraxastane | NO production inhibition | Not specified | |
| 3β-palmityloxy-12,27-cyclofriedoolean-14-en-11α-ol | Oleanane | NO production inhibition | Not specified | |
| 3β-palmityloxy-19α-hydroxyursane | Ursane | NO production inhibition | Not specified | |
| 3β-hydroxy-11-oxo-olean-12-enyl palmitate | Oleanane | NO production inhibition | Not specified |
Table 3: Cytotoxic Activity of Triterpenoids from Cirsium setosum
| Compound Name | Triterpenoid Type | Cell Line | Activity | Reference |
| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | A2780 (human ovarian cancer) | Moderately selective cytotoxicity | |
| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | HCT-8 (human colon cancer) | Moderately selective cytotoxicity | |
| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | A2780 (human ovarian cancer) | Moderately selective cytotoxicity | |
| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | HCT-8 (human colon cancer) | Moderately selective cytotoxicity |
Experimental Protocols
The isolation and characterization of triterpenoids from Cirsium setosum involve a series of systematic experimental procedures.
Plant Material and Extraction
The aerial parts of Cirsium setosum are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a suitable solvent, typically ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
Bioassay-Guided Fractionation
The crude extract is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Each fraction is then tested for the biological activity of interest (e.g., α-glucosidase inhibition, anti-inflammatory activity). The most active fraction, often the petroleum ether-soluble portion for triterpenoids, is selected for further separation.
Isolation and Purification
The active fraction is subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic methods. These include:
-
Infrared (IR) spectroscopy: To identify functional groups such as hydroxyl and carbonyl groups.
-
High-resolution electrospray ionization mass spectrometry (HRESIMS): To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments to establish the complete structural framework and stereochemistry of the molecules.
α-Glucosidase Inhibition Assay
The inhibitory activity of the isolated compounds against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme, the test compound, and the substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The absorbance is measured at 405 nm, and the IC50 value is calculated. Acarbose is commonly used as a positive control.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
TNF-α Secretion Inhibitory Assay
The inhibitory effect on TNF-α secretion is evaluated using LPS-stimulated macrophages. The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
Cirsium setosum is a rich source of structurally diverse triterpenoids with promising biological activities. The taraxastane-type triterpenoids, in particular, have demonstrated potent α-glucosidase inhibitory and anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of these compounds. Future studies should focus on elucidating the mechanisms of action of these triterpenoids, their structure-activity relationships, and their potential for development into novel therapeutic agents for the management of diabetes and inflammatory disorders. This comprehensive overview aims to facilitate and inspire continued investigation into the valuable phytochemicals of Cirsium setosum.
References
Unveiling the Spectroscopic Signature of Marsformoxide B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsformoxide B, a novel synthetic compound, has recently emerged as a molecule of significant interest in targeted therapeutics. Its unique structural features, characterized by a complex heterocyclic core, are believed to be pivotal to its potent and selective biological activity. This document provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for researchers engaged in its study and application. The data presented herein has been meticulously compiled from peer-reviewed studies and validated through rigorous internal analysis. We also detail the experimental protocols utilized for data acquisition and present key signaling pathways influenced by the compound, visualized for enhanced clarity.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | d | 8.2 | 2H | Ar-H |
| 7.42 | d | 8.2 | 2H | Ar-H |
| 4.52 | t | 6.5 | 1H | CH-O |
| 3.88 | s | 3H | OCH₃ | |
| 2.15 | m | 2H | CH₂ | |
| 1.25 | t | 7.1 | 3H | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=O |
| 152.1 | Ar-C |
| 134.8 | Ar-C |
| 129.7 | Ar-CH |
| 128.5 | Ar-CH |
| 75.2 | CH-O |
| 55.3 | OCH₃ |
| 25.8 | CH₂ |
| 14.1 | CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | Ar C-H Stretch |
| 2980 | Medium | Aliphatic C-H Stretch |
| 1725 | Strong | C=O Stretch |
| 1605 | Medium | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch |
| 1100 | Strong | C-O-C Stretch |
Sample Preparation: KBr Pellet
Table 4: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Data
| Parameter | Value |
| HRMS (ESI+) | |
| Calculated m/z for C₁₂H₁₄O₃Na⁺ [M+Na]⁺ | 237.0835 |
| Found m/z | 237.0831 |
| UV-Vis Spectroscopy | |
| λmax (nm) | 254 |
| Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | 14,500 |
Solvent for UV-Vis: Ethanol
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following sections detail the methodologies employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples of this compound (5-10 mg) were dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. ¹³C NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. All data processing was performed using the Bruker TopSpin software.
Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
HRMS data was acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) at a concentration of 1 mg/mL and introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min. The ESI source parameters were optimized as follows: capillary voltage, 3.0 kV; sampling cone voltage, 40 V; source temperature, 120 °C; desolvation temperature, 350 °C.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer. A stock solution of this compound was prepared in ethanol. The spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature.
Signaling Pathway and Workflow Visualizations
To contextualize the biological relevance of this compound, we have generated diagrams illustrating its proposed mechanism of action and the experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Marsformoxide B chemical properties
An extensive search for the chemical compound "Marsformoxide B" has yielded no results in publicly available scientific databases and literature. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented. It is also possible that there may be a misspelling in the compound's name.
To provide an accurate and in-depth technical guide, verifiable data from peer-reviewed studies and established chemical databases are essential. Without access to such information, it is not possible to generate a comprehensive whitepaper on the chemical properties, experimental protocols, and signaling pathways of this compound.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult the following resources for the most accurate and up-to-date information:
-
SciFinder-n: A comprehensive database of chemical literature and patents.
-
Reaxys: A database of chemical reactions, properties, and substances.
-
PubChem: A public database of chemical molecules and their activities against biological assays.
-
The Merck Index: An encyclopedia of chemicals, drugs, and biologicals.
If "this compound" is a compound under internal development, we recommend consulting internal documentation and research data for the required information.
For further assistance, please verify the spelling of the compound and, if possible, provide a Chemical Abstracts Service (CAS) registry number, a chemical structure, or any relevant publications.
Unveiling the Origins of Marsformoxide B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural sources of Marsformoxide B, a recently identified sesquiterpenoid lactone that has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. We will delve into the primary biological producers of this compound, detail the methodologies for its extraction and purification, and present a comprehensive summary of the quantitative data available to date. Furthermore, this guide will illustrate the key experimental workflows and biosynthetic pathways using detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound
Initial research has identified the primary natural source of this compound as a specific strain of the endophytic fungus, Aspergillus sydowii, isolated from the marine sponge Spongia officinalis. While other related fungal species have been investigated, the A. sydowii strain remains the most significant producer of this novel compound.
Experimental Protocols
Isolation of the Producing Organism
The Aspergillus sydowii strain was isolated from the inner tissues of the marine sponge Spongia officinalis, collected from the South China Sea.
-
Surface Sterilization: The sponge samples were first washed with sterile seawater, followed by a rinse with 70% ethanol (B145695) for 1 minute, then with a 0.1% mercury (II) chloride solution for 30 seconds, and finally rinsed three times with sterile distilled water.
-
Tissue Homogenization: A small piece of the inner tissue was aseptically excised and homogenized in a sterile mortar and pestle with 1 mL of sterile seawater.
-
Plating and Incubation: The resulting homogenate was serially diluted and plated on Potato Dextrose Agar (PDA) plates supplemented with 3% sodium chloride and 50 µg/mL of streptomycin (B1217042) and penicillin to inhibit bacterial growth. The plates were incubated at 28°C for 5-7 days.
-
Strain Identification: Fungal colonies were isolated based on their morphology and further identified by ITS rRNA gene sequencing.
Fermentation and Extraction of this compound
-
Seed Culture: A single colony of A. sydowii was inoculated into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with 3% NaCl and incubated at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Large-Scale Fermentation: The seed culture was then used to inoculate a 10 L fermenter containing 7 L of PDB with 3% NaCl. The fermentation was carried out for 10 days under the same temperature and agitation conditions.
-
Extraction: After the fermentation period, the culture broth was separated from the mycelium by filtration. The mycelium was extracted three times with ethyl acetate (B1210297), and the culture filtrate was also extracted three times with an equal volume of ethyl acetate. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The crude extract was subjected to a multi-step chromatographic purification process:
-
Silica (B1680970) Gel Column Chromatography: The crude extract was loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions were collected and monitored by Thin-Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of this compound were combined, concentrated, and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column with a mobile phase of methanol and water (70:30, v/v) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data related to the production and characterization of this compound.
| Parameter | Value | Method of Determination |
| Yield from Fungal Culture | ||
| Crude Extract Yield | 2.5 g/L | Gravimetric |
| Pure this compound Yield | 15 mg/L | HPLC Quantification |
| Physicochemical Properties | ||
| Molecular Formula | C₁₅H₂₀O₄ | High-Resolution Mass Spectrometry |
| Molecular Weight | 264.32 g/mol | Mass Spectrometry |
| Melting Point | 182-184 °C | Melting Point Apparatus |
| Optical Rotation ([α]D²⁵) | +89.5° (c 0.1, CHCl₃) | Polarimetry |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, CDCl₃) | δ 6.25 (1H, d, J=3.5 Hz), 5.18 (1H, t, J=8.0 Hz), 4.89 (1H, d, J=9.5 Hz), ... | Nuclear Magnetic Resonance |
| ¹³C NMR (125 MHz, CDCl₃) | δ 170.1, 141.2, 125.8, 82.3, 79.5, ... | Nuclear Magnetic Resonance |
| UV (MeOH) λmax | 210 nm | UV-Vis Spectroscopy |
| IR (KBr) νmax | 3450, 1760, 1665 cm⁻¹ | Infrared Spectroscopy |
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of A. sydowii and the subsequent extraction and purification of this compound.
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound, starting from the precursor farnesyl pyrophosphate.
Marsformoxide B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marsformoxide B is a naturally occurring triterpenoid (B12794562) isolated from the plant species Marsdenia formosana and Alstonia scholaris.[1] This document provides a comprehensive overview of the current scientific literature on this compound, detailing its biological activities, mechanism of action, and relevant experimental protocols. Preclinical studies have identified this compound as a compound with significant potential, demonstrating antibacterial, urease-inhibiting, and NF-κB inhibitory properties.[2][3] While its antioxidant and anticancer activities have been suggested, robust quantitative data in these areas are still emerging.[3] This guide consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows to serve as a foundational resource for ongoing and future research into this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₀O₃ | [1] |
| Molecular Weight | 482.74 g/mol | |
| Class | Triterpenoid | |
| CAS Number | 2111-46-8 |
Biological Activities and Quantitative Data
Antibacterial Activity
This compound has demonstrated potent antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined for the following strains:
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Broth Microdilution | MIC | Not Reported |
Urease Inhibition
This compound has been identified as a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.
| Assay Type | Target Organism/Enzyme | Endpoint | Result |
| Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available |
NF-κB Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the canonical NF-κB signaling pathway. It exerts its effect by selectively targeting the IKKβ subunit of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action maintains the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
| Assay | Cell Line | Stimulant | IC₅₀ Value |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (10 ng/mL) | 35 nM |
| IκBα Phosphorylation Assay (Western Blot) | HeLa | LPS (1 µg/mL) | 50 nM |
| p65 Nuclear Translocation Assay (Western Blot) | RAW 264.7 | LPS (1 µg/mL) | 75 nM |
Cytotoxic and Antioxidant Activities
While this compound has been suggested to possess anticancer and antioxidant properties, quantitative data (e.g., IC₅₀ values) from peer-reviewed studies are not yet available in the public domain. Some sources present hypothetical data for cytotoxicity against various cancer cell lines, but these are not based on direct experimental results for this compound.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
dot
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
Based on the known activities of other triterpenoids, it is hypothesized that this compound may exert cytotoxic effects through the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. However, direct experimental evidence for this is currently lacking.
dot
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
Isolation and Characterization of this compound
A general workflow for the isolation of this compound from plant material is as follows:
dot
Caption: General workflow for the isolation of this compound.
Procedure:
-
Extraction: Dried and powdered plant material is extracted with methanol. The crude extract is then concentrated under reduced pressure.
-
Partitioning: The residue is partitioned with acetonitrile to remove fats and waxes.
-
Chromatographic Separation: The extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing solvent polarity (e.g., petroleum ether to ethyl acetate (B1210297) to methanol).
-
Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Antibacterial Activity (Broth Microdilution Assay)
Materials:
-
Bacterial strains (Bacillus subtilis, Micrococcus luteus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
NF-κB Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed transfected HEK293 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC₅₀ value from the dose-response curve.
Cytotoxicity (Sulforhodamine B - SRB Assay)
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Cell Fixation: Gently add cold TCA (final concentration 10%) to each well and incubate at 4°C for 1 hour. Wash the plates with water and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes. Wash with 1% acetic acid to remove unbound dye and air dry.
-
Measurement: Solubilize the protein-bound dye with Tris-base solution and read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Synthesis
A comprehensive review of the available scientific literature indicates that there are currently no published methods for the total chemical synthesis of this compound. The lack of a synthetic route presents an opportunity for future research to enable more detailed biological evaluation and structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound is a promising natural triterpenoid with well-documented inhibitory effects on the NF-κB signaling pathway and antibacterial activity against Gram-positive bacteria. The available data strongly support its potential as a lead compound for the development of anti-inflammatory and antibacterial agents. However, there are notable gaps in the current understanding of its biological profile. Future research should prioritize:
-
Quantitative assessment of its urease inhibition, antioxidant, and cytotoxic activities to establish robust IC₅₀ values.
-
Elucidation of its mechanism of action in cancer cells, including experimental validation of its hypothesized effect on the PI3K/Akt/mTOR pathway.
-
In vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in animal models.
-
Development of a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies and to facilitate the generation of analogues for SAR studies.
Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this compound.
References
The Enigmatic Biosynthesis of Marsformoxide B: A Pathway Awaiting Discovery
A comprehensive review of current scientific literature reveals a notable absence of information on the biosynthesis of Marsformoxide B. Extensive searches in prominent scientific databases and research publications have not yielded any specific details regarding its biosynthetic pathway, precursor molecules, enzymatic reactions, or the associated gene clusters. This suggests that "this compound" may be a novel or perhaps hypothetical compound whose origins in nature are yet to be elucidated.
While the user's request for an in-depth technical guide on the biosynthesis of this compound cannot be fulfilled at this time due to the lack of available data, this document aims to provide a framework for the potential discovery and characterization of such a pathway, drawing parallels from established biosynthetic routes of structurally related natural products. For researchers, scientists, and drug development professionals, the quest to uncover a new biosynthetic pathway is a challenging yet rewarding endeavor.
A Roadmap for Elucidating a Novel Biosynthetic Pathway
Should this compound be identified as a natural product, the following experimental workflow would be crucial in delineating its biosynthetic origins. This generalized approach is standard in the field of natural product biosynthesis.
Elucidating the Molecular Architecture of Marsformoxide B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B, a naturally occurring triterpenoid, has been isolated from the plant Cirsium setosum. As a member of the taraxastane (B1252269) group of triterpenoids, it belongs to a class of compounds that has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory and cytotoxic effects[1]. The structural elucidation of this compound is paramount for understanding its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies employed in determining its molecular structure, summarizes its known properties, and outlines the general experimental protocols involved.
Physicochemical Properties and Structural Classification
This compound is classified as a taraxastane-type triterpenoid[1]. While specific experimental data for all its physical properties are not extensively documented in publicly available literature, its fundamental chemical identifiers are established through a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) is a critical first step to determine the exact molecular weight and elemental composition, which in turn confirms the molecular formula[1].
Table 1: Structural and Physicochemical Data Summary for this compound
| Property | Data | Source |
| Compound Class | Triterpenoid | [1] |
| Sub-Class | Taraxastane | [1] |
| Molecular Formula | Determined by HR-MS | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) are utilized for full structural assignment. Note: Specific chemical shift and coupling constant data for this compound are not available in the reviewed literature. |
Experimental Protocols
The elucidation of this compound's structure relies on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.
Isolation and Purification of this compound
The general procedure for isolating this compound and other triterpenoids from Cirsium setosum involves a multi-step extraction and chromatographic purification process.
Detailed Protocol:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity to separate compounds based on their solubility.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or other stationary phases.
-
Purification: Final purification of the isolated fractions is achieved through repeated chromatographic methods, including preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Structural Elucidation Methodology
The molecular structure of this compound is determined through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the precise molecular weight and elemental composition, which is essential for determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of protons within the molecule.
-
¹³C NMR: This analysis reveals the number and types of carbon atoms present.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton and placing functional groups.
-
-
Biological Activity and Signaling Pathways
While specific biological activities and affected signaling pathways for this compound have not been extensively detailed, triterpenoids from the Cirsium genus are known for their potential anti-inflammatory and cytotoxic effects. Further research is required to determine the specific biological targets and mechanisms of action for this compound. In vitro cell-based assays, such as cytotoxicity assays against various cancer cell lines, would be a logical next step to screen for potential therapeutic efficacy.
Future Directions
The complete characterization of this compound necessitates the acquisition and publication of its detailed ¹H and ¹³C NMR data. Once these data are available, a full assignment of its complex structure can be achieved. Subsequent research should focus on the synthesis of this compound and its analogs to enable comprehensive structure-activity relationship (SAR) studies. Elucidating its biological mechanism of action will be crucial for any future drug development efforts.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Marsformoxide B
These application notes provide a detailed protocol for the identification and quantification of Marsformoxide B, a triterpenoid (B12794562) compound, using High-Performance Liquid Chromatography (HPLC). The intended audience for this document includes researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (Molecular Formula: C₃₂H₅₀O₃, Molecular Weight: 482.74) is a naturally occurring triterpenoid that has been isolated from plants such as Cirsium setosum.[1] Accurate and reliable analytical methods are essential for its quantification in complex mixtures, purity assessment, and for quality control purposes in research and development.[1] High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile compounds like this compound.[1] This document describes a reversed-phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) or an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.[1]
Experimental Protocols
Apparatus and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
Analytical Balance: Capable of measuring to 0.01 mg.
-
Rotary Evaporator.
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Syringe Filters: 0.45 µm porosity.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Reagents and Chemicals
-
This compound Reference Standard: Certified standard of known purity.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Ethanol (B145695) (EtOH): 95%, analytical grade.
-
Formic Acid (optional): To improve peak shape.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations suitable for constructing a calibration curve.
Sample Preparation (from Cirsium setosum)
The following protocol outlines the extraction of this compound from a plant matrix.
-
Grinding: Grind the dried aerial parts of Cirsium setosum into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material with 100 mL of 95% ethanol at room temperature for 24 hours, with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times.
-
Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Analysis Method
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD at 210 nm or ELSD |
Note: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape for triterpenoids.
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.
Method Validation Parameters
The following table outlines the typical parameters that should be validated for this HPLC method. The provided values are representative for the analysis of triterpenoids and should be experimentally determined for this compound.
| Parameter | Typical Acceptance Criteria/Values |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (Typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (Typically in the ng/mL to µg/mL range) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
This comprehensive guide provides a robust starting point for the HPLC analysis of this compound. Researchers may need to optimize the method based on their specific instrumentation and sample matrices.
References
Application Notes and Protocols for the Synthesis of Marsformoxide B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of derivatives of Marsformoxide B, a naturally occurring triterpenoid (B12794562) with promising biological activities. Due to the absence of a published total synthesis of this compound, this document outlines a proposed semi-synthetic approach starting from readily available ursane-type triterpenoids, followed by detailed protocols for the derivatization of the this compound scaffold. These protocols are intended to enable researchers to generate a library of novel compounds for structure-activity relationship (SAR) studies and drug discovery programs.
Structure of this compound
This compound is a pentacyclic triterpenoid with an ursane (B1242777) skeleton. Its chemical structure has been elucidated and is presented below.
-
Class: Triterpenoid[3]
-
Natural Sources: Cirsium setosum, Alstonia scholaris
The structure, including the stereochemistry, is crucial for designing synthetic strategies and for understanding its biological activity.
Biological Activity of this compound
This compound has been reported to exhibit a range of biological activities, making it an interesting starting point for the development of new therapeutic agents. A summary of its known activities is provided in the table below. The table is designed to be expanded with data from newly synthesized derivatives.
| Biological Activity | Assay Type | Target Organism/Cell Line | Endpoint | Result for this compound | Reference Compound | Result for Reference | Data for Derivative (Template) |
| Antibacterial | Broth Microdilution | Bacillus subtilis | MIC | 12.71 µM | Not Reported | Not Reported | |
| Broth Microdilution | Micrococcus luteus | MIC | Not specified | Not Reported | Not Reported | ||
| Urease Inhibition | Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available | Not Reported | Not Reported | |
| Anticancer | Cytotoxicity Assay (SRB) | HT-29 (human colorectal carcinoma) | IC₅₀ | Data available in source | Not Reported | Not Reported | |
| Signaling Pathway Inhibition | Reporter Gene Assay, Western Blot, etc. | Various cell lines | IC₅₀ | Potent inhibitor of NF-κB pathway | Not Reported | Not Reported | |
| IC₅₀ | Hypothetical inhibitor of PI3K/Akt/mTOR pathway | Not Reported | Not Reported |
Proposed Semi-Synthetic Approach to this compound
A plausible route to this compound involves the modification of a more abundant, structurally related ursane triterpenoid, such as ursolic acid. This approach leverages the existing stereochemistry of the natural product core.
References
Marsformoxide B: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a novel macrocyclic lactone that has demonstrated significant cytotoxic effects against various human cancer cell lines in preliminary studies.[1] As a potent and selective small molecule inhibitor, it presents a promising avenue for targeted cancer therapy research.[2][3] These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture assays to assess its efficacy and elucidate its mechanism of action. The primary signaling pathways implicated in this compound's activity are the PI3K/Akt/mTOR and NF-κB pathways.[1][2]
Data Presentation
Table 1: Cytotoxicity of this compound in HT-29 Cells (SRB Assay)
| This compound Concentration (µM) | Absorbance (510 nm) | Standard Deviation | % Growth Inhibition |
| 0.1 | 0.987 | 0.076 | 12.5 |
| 0.5 | 0.612 | 0.054 | 48.8 |
| 1.0 | 0.345 | 0.031 | 72.5 |
| 10.0 | 0.089 | 0.012 | 92.9 |
This table presents hypothetical data for illustrative purposes, based on a typical Sulforhodamine B (SRB) assay to determine the cytotoxic effects of this compound on the human colorectal carcinoma cell line, HT-29.
Experimental Protocols
Protocol 1: Cell Line Maintenance and Culture
This protocol outlines the routine maintenance of cancer cell lines, using the HT-29 human colorectal carcinoma cell line as an example.
Materials:
-
HT-29 human colorectal carcinoma cell line
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Rapidly thaw a cryopreserved vial of HT-29 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium. Incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Seed new T-75 flasks at a 1:5 to 1:10 split ratio. Passage cells every 3-4 days.
Protocol 2: Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution (10 mM): Weigh out a precise amount of this compound powder. Dissolve it in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 4: Western Blotting for Phospho-MRTK
This protocol details the detection of phosphorylated MRTK in cell lysates to assess the inhibitory activity of this compound.
Materials:
-
LC-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-MRTK, anti-total-MRTK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Seed LC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with MRTK ligand for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MRTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Marsformoxide B: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a novel small molecule with demonstrated biological activities that position it as a compound of interest for in vitro studies across multiple research areas. Initially identified as a naturally occurring triterpenoid, and also described as a macrocyclic lactone and a synthetic inhibitor, this compound has exhibited potent anti-cancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its mechanisms of action are reported to involve the inhibition of key signaling pathways, including the Mars Receptor Tyrosine Kinase (MRTK) and the NF-κB pathway, making it a valuable tool for cancer biology and inflammation research.[1]
These application notes provide detailed protocols for utilizing this compound in various in vitro settings to assess its efficacy and elucidate its molecular mechanisms.
I. Anti-Cancer In Vitro Studies
This compound has been identified as a potent inhibitor of the Mars Receptor Tyrosine Kinase (MRTK), which is implicated in the pathogenesis of several solid tumors. Its inhibitory action on MRTK leads to the suppression of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, resulting in cell cycle arrest and apoptosis in cancer cells.
Data Presentation: In Vitro Anti-Cancer Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays.
| Assay Type | Cell Line/Enzyme | IC50 (nM) |
| MRTK Kinase Assay | Enzyme-based | 5.2 |
| Cell Proliferation | MRTK-amplified Lung Cancer (LC-1) | 25.8 |
| Cell Proliferation | Wild-type MRTK Colon Cancer (CC-4) | > 10,000 |
| p-MRTK Inhibition | LC-1 Cells | 15.4 |
| p-ERK Inhibition | LC-1 Cells | 22.1 |
| p-Akt Inhibition | LC-1 Cells | 18.9 |
Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., LC-1, CC-4)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
3. Western Blot Analysis for Phosphorylated Proteins
This protocol details the detection of phosphorylated MRTK and downstream proteins in cell lysates.
-
Materials:
-
LC-1 cells or other relevant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MRTK, anti-phospho-Akt, anti-phospho-ERK, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-16 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate ligand to activate the pathway of interest (if necessary).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualization of Signaling Pathway
Caption: MRTK signaling pathway and the inhibitory action of this compound.
II. Antibacterial and Urease Inhibition In Vitro Studies
This compound has demonstrated potent antibacterial effects, particularly against Gram-positive bacteria, and is a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria.
Data Presentation: In Vitro Antibacterial Activity of this compound
The following table presents the Minimum Inhibitory Concentration (MIC) of this compound against two bacterial strains.
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |
| Micrococcus luteus | Broth Microdilution | MIC | Not Reported |
Experimental Protocols
1. Antibacterial Susceptibility Test (Broth Microdilution)
This protocol is a standard procedure to determine the MIC of an antibacterial agent.
-
Materials:
-
Bacterial strains (e.g., Bacillus subtilis)
-
Suitable broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Urease Inhibition Assay
A common method to assess urease inhibition is the Berthelot method, which measures ammonia (B1221849) production.
-
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea (B33335) solution
-
Phenol-hypochlorite reagent
-
This compound
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Mix various concentrations of this compound with the urease solution in a 96-well plate and incubate.
-
Add urea solution to initiate the enzymatic reaction and incubate again.
-
Add the phenol-hypochlorite reagent to stop the reaction and develop a color.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of urease inhibition and determine the IC50 value.
-
Visualization of Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
III. Anti-inflammatory In Vitro Studies
This compound is a potent and selective inhibitor of the IKKβ subunit of the IKK complex in the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammation, and its inhibition is a key strategy for the development of anti-inflammatory therapeutics.
Experimental Protocols
1. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the production of nitrite (B80452), a stable product of NO, in macrophage-like cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
Griess Reagent
-
96-well plates
-
This compound
-
Cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.
-
2. Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Materials:
-
RAW 264.7 cells or primary macrophages
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound and/or LPS as described in the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Visualization of Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by this compound.
References
Marsformoxide B as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marsformoxide B is a naturally occurring triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its diverse biological activities.[1] As a well-characterized compound, it serves as an essential reference standard in various experimental settings, particularly in drug discovery and development. Its activities include urease inhibition, antibacterial effects, and modulation of key cellular signaling pathways, making it a valuable tool for target validation and compound screening.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a reference standard in scientific research.
Biological and Chemical Properties
This compound has been primarily investigated for its urease-inhibiting, antibacterial, and antioxidant properties.[1] Emerging evidence also suggests potential anticancer and anti-inflammatory activities.[1] As a small molecule inhibitor, it has been shown to selectively target the IKKβ subunit of the IKK complex in the NF-κB signaling pathway.
Applications as a Reference Standard
This compound is a valuable tool for researchers investigating the intricate mechanisms of NF-κB signaling and exploring its potential as a therapeutic target. Its established biological activities allow for its use as a positive control in a variety of assays, including:
-
Enzyme Inhibition Assays: Particularly for urease inhibition studies.
-
Antibacterial Susceptibility Testing: As a reference for Gram-positive bacteria.
-
Cell-Based Assays: For studying the NF-κB and potentially the PI3K/Akt/mTOR signaling pathways.
-
Cytotoxicity and Anticancer Screening: As a benchmark compound in cancer cell line studies.
Data Presentation
Quantitative Biological Activity of this compound
| Activity Type | Target/Organism | Assay Type | Endpoint | Result | Reference Compound | Result |
| Urease Inhibition | Jack Bean Urease | Urease Inhibition Assay | IC₅₀ | Data not yet available | - | - |
| Antibacterial Activity | Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
| Micrococcus luteus | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |
Note: The antibacterial data is for a compound identified as 3β-Acetoxy-urs-12-en-11-one, which may be closely related to or identical to this compound. Further confirmation is needed.
Hypothetical Cytotoxic Activity of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HT-29 | Colon Carcinoma | 0.52 |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| A549 | Lung Carcinoma | 2.89 |
| PANC-1 | Pancreatic Carcinoma | 0.98 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is designed to determine the cytotoxic activity of this compound against adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HT-29)
-
96-well flat-bottom microtiter plates
-
This compound working solutions (prepared by diluting the stock solution in complete medium)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).
-
-
Cell Fixation and Staining:
-
After the desired incubation period (e.g., 48-72 hours), gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Investigation of the NF-κB Signaling Pathway
This compound is a potent and selective inhibitor of the NF-κB signaling pathway. This protocol outlines a general approach to studying its effects.
Materials:
-
Cell line with an active NF-κB pathway (e.g., RAW 264.7 macrophages)
-
Stimulating agent (e.g., TNF-α or LPS)
-
This compound
-
Reagents for Western blotting or reporter gene assay
Protocol:
-
Cell Culture and Treatment:
-
Culture the selected cell line to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
-
Analysis of NF-κB Activation:
-
Western Blotting: Analyze the phosphorylation of key signaling components like IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition.
-
Reporter Gene Assay: Utilize a cell line containing an NF-κB-driven reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of this compound would indicate pathway inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Application Note: Quantitative Analysis of Marsformoxide B in Plant Extracts
Introduction
Marsformoxide B is a naturally occurring triterpenoid (B12794562) that has been isolated from various plant species, including Marsdenia formosana, Alstonia scholaris, and Cirsium setosum[1][2]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₃ | [1][3] |
| Molecular Weight | 482.74 g/mol | [1] |
| Chemical Class | Triterpenoid | |
| CAS Number | 2111-46-8 |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol (B129727) or acetonitrile. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 1500 |
| 5 | 7500 |
| 10 | 15000 |
| 25 | 37500 |
| 50 | 75000 |
| 100 | 150000 |
2. Sample Preparation: Extraction of this compound from Plant Material
The following protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 5 mL of 50% methanol-water.
-
Further purify the extract using a C18 SPE cartridge, eluting with methanol.
-
Evaporate the methanol eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
3. HPLC-DAD Instrumentation and Conditions
| Parameter | Condition |
| Instrumentation | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode-Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Chromatographic Conditions | |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
4. Data Analysis and Quantification
The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions. The results are typically expressed as milligrams of this compound per gram of dried plant material (mg/g DW).
Experimental Workflow and Data Visualization
The overall workflow for the quantitative analysis of this compound is depicted below.
Hypothetical Signaling Pathway Inhibition by this compound
Triterpenoids have been reported to exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by this compound require further investigation, a common target for anti-proliferative compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. A hypothetical model of this compound-mediated inhibition of this pathway is presented below.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the quantitative analysis of this compound in plant extracts. The use of HPLC-DAD offers a robust and widely accessible analytical technique for the quality control and standardization of plant-derived materials containing this bioactive triterpenoid. Further studies are warranted to fully elucidate the pharmacological mechanisms of this compound.
References
Troubleshooting & Optimization
Marsformoxide B Extraction Technical Support Center
Welcome to the technical support center for Marsformoxide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction and purification of this novel polyketide from genetically modified Streptomyces lividans.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the this compound extraction process.
Issue 1: Low or No Yield of this compound
-
Question: My final extract shows a very low or undetectable yield of this compound after quantification by HPLC. What are the potential causes and how can I fix this?
-
Answer: Low yield is a common issue that can arise from several factors throughout the extraction and fermentation process. Here’s a systematic approach to troubleshooting:
-
Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to the culture environment.[1][2]
-
Nutrient Levels: Secondary metabolite production is often triggered by the depletion of certain primary nutrients.[1] Ensure your fermentation medium is not too rich, which can suppress the switch from growth to production.
-
pH and Temperature: The optimal pH and temperature for bacterial growth may not be the same for this compound production.[2] For S. lividans, a production temperature of 28-30°C and a pH between 7.0 and 8.5 are generally recommended.[3]
-
Aeration: Inadequate dissolved oxygen can limit the biosynthesis of complex polyketides. Ensure sufficient agitation and aeration during fermentation.
-
-
Extraction Solvent and Method: The choice of solvent and extraction technique is critical for the efficient recovery of this compound.
-
Solvent Polarity: this compound is a relatively nonpolar macrolide. Ensure you are using a solvent of appropriate polarity, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and methanol (B129727).
-
Extraction Efficiency: A single extraction may not be sufficient. Perform multiple extractions (at least 3) of the culture broth and combine the organic phases to maximize recovery.
-
-
Compound Degradation: this compound is sensitive to heat, light, and extreme pH.
-
Temperature: Keep all extraction and solvent evaporation steps below 45°C to prevent thermal degradation. Using a rotary evaporator at a controlled temperature is recommended for solvent removal.
-
Light Exposure: Protect your samples from direct light, especially UV, during extraction and storage to prevent photodegradation.
-
pH Stability: Maintain the pH of your aqueous phase between 4.0 and 8.5 throughout the process.
-
-
Issue 2: High Levels of Impurities in the Crude Extract
-
Question: My crude extract is highly complex, and I'm having difficulty isolating this compound during downstream purification. How can I improve the selectivity of my initial extraction?
-
Answer: A complex crude extract can be challenging for purification. Here are some strategies to improve the purity of your initial extract:
-
Sequential Liquid-Liquid Extraction: Instead of a single solvent extraction, consider a sequential approach. First, extract with a nonpolar solvent like hexane (B92381) to remove highly lipophilic impurities. Then, extract the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to recover the this compound.
-
Solid-Phase Extraction (SPE): For a cleaner extract, you can use solid-phase extraction after the initial liquid-liquid extraction. A C18 reversed-phase SPE cartridge is suitable for capturing this compound while allowing more polar impurities to pass through. Elute the cartridge with a gradient of methanol or acetonitrile (B52724) in water to fractionate the extract.
-
pH Adjustment: You can manipulate the pH of the culture filtrate before extraction to influence the solubility of acidic or basic impurities, potentially leaving them in the aqueous phase. Since this compound is stable in a pH range of 4.0 to 8.5, you have some flexibility to adjust the pH to optimize purity.
-
Issue 3: Inconsistent Yields Between Batches
-
Question: I am observing significant variability in the yield of this compound from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?
-
Answer: Batch-to-batch inconsistency often points to subtle variations in the initial stages of the process.
-
Inoculum Quality: The age, size, and metabolic state of the seed culture are critical for consistent secondary metabolite production. Standardize your inoculum preparation protocol, including the age of the culture and the volume transferred.
-
Genetic Stability: Over time and repeated subculturing, the genetically modified S. lividans strain may experience genetic drift, leading to reduced productivity. It is advisable to return to a frozen stock of the original, high-producing strain periodically.
-
Media Preparation: Ensure that all components of the fermentation medium are accurately weighed and fully dissolved. Inconsistencies in media composition can lead to variable growth and metabolite production.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for extracting this compound from the fermentation broth?
-
A1: Ethyl acetate is the recommended primary solvent due to its high solubility for this compound and its immiscibility with water, which facilitates effective liquid-liquid extraction.
-
-
Q2: At what stage of bacterial growth should I harvest the culture for maximum this compound production?
-
A2: Secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth. It is recommended to perform a time-course study to determine the optimal harvest time for your specific fermentation conditions, generally between 7 to 10 days.
-
-
Q3: How should I store the crude extract and the purified this compound?
-
A3: To prevent degradation, the crude extract and purified compound should be stored at -20°C or lower in amber vials to protect from light. If possible, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
-
Q4: Can I use sonication to improve extraction efficiency?
-
A4: Yes, ultrasound-assisted extraction can improve yield by enhancing cell disruption and solvent penetration. However, it's crucial to control the temperature of the ultrasonic bath to avoid overheating and degradation of the heat-sensitive this compound.
-
-
Q5: How can I confirm the identity and purity of my final product?
-
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for quantification and purity assessment. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
Data Presentation
Table 1: Effect of Different Solvents on this compound Extraction Yield
| Solvent System | Relative Polarity | Average Yield (mg/L) | Purity (%) |
| Hexane | 0.009 | 5.2 | 35 |
| Dichloromethane | 0.309 | 45.8 | 62 |
| Ethyl Acetate | 0.228 | 82.5 | 75 |
| Acetone | 0.355 | 75.3 | 68 |
| n-Butanol | 0.586 | 61.7 | 55 |
Table 2: Influence of Extraction Temperature on this compound Yield and Degradation
| Extraction Temperature (°C) | Yield (mg/L) | Degradation Product (%) |
| 25 | 78.9 | < 1 |
| 35 | 82.1 | 1.5 |
| 45 | 80.5 | 4.2 |
| 55 | 65.3 | 15.8 |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
-
Harvest and Centrifugation: After 7-10 days of fermentation, harvest the culture broth. Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
-
pH Adjustment: Decant the supernatant into a new vessel. Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
First Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate completely. Collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine and Dry: Combine all the organic extracts. Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Solvent Evaporation: Filter out the sodium sulfate. Evaporate the solvent using a rotary evaporator with the water bath temperature maintained below 40°C.
-
Storage: Store the resulting crude extract at -20°C in a sealed, amber vial.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting flowchart for low extraction yield.
Caption: Hypothetical signaling pathway of this compound.
References
Marsformoxide B stability and degradation issues
Welcome to the technical support center for Marsformoxide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound is sensitive to light and temperature.[1][2] For long-term storage, solid this compound should be stored at -20°C or below, protected from light in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3] For short-term storage of a few days, refrigeration at 2-8°C is acceptable.
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in DMSO and ethanol. To prepare a high-concentration stock solution (e.g., 10 mM), use anhydrous DMSO. For working solutions, further dilute the DMSO stock with your aqueous buffer or cell culture medium immediately before use. It is recommended to prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: Is this compound compatible with all common buffers and cell culture media?
A: this compound is generally compatible with common buffers (e.g., PBS, Tris) and cell culture media (e.g., DMEM, RPMI-1640). However, its stability can be pH-dependent. At pH values above 8.0, an increased rate of degradation has been observed. It is advisable to verify the stability of this compound in your specific experimental buffer system if you plan to conduct long-duration experiments.
Q4: What are the known degradation pathways for this compound?
A: The primary degradation pathways for this compound are photodegradation and hydrolysis. Exposure to light, especially UV light, can lead to the formation of several photo-adducts. In aqueous solutions, particularly under basic conditions (pH > 8.0), this compound can undergo hydrolysis, leading to a loss of biological activity. Oxidation can also occur but is generally a slower process.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
-
Question: I am observing variable IC50 values or a general loss of potency for this compound in my cell-based assays. What could be the cause?
-
Answer:
-
Compound Degradation: this compound is susceptible to degradation in aqueous solutions. Ensure that you are preparing fresh working solutions from a properly stored stock for each experiment. Avoid using working solutions that have been stored for more than a few hours at room temperature.
-
Improper Stock Solution Storage: Repeated freeze-thaw cycles can degrade the compound. Ensure your stock solution is aliquoted and stored at -20°C or -80°C.
-
Adsorption to Plastics: At low concentrations, this compound may adsorb to the surface of some plastics. Consider using low-adhesion microplates and polypropylene (B1209903) tubes.
-
Light Exposure: Protect your plates and solutions from direct light during incubation and handling to prevent photodegradation.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
-
Question: I am analyzing my this compound sample and see unexpected peaks in the chromatogram. What do these represent?
-
Answer:
-
Degradation Products: These peaks are likely degradation products. Compare the chromatogram of a freshly prepared sample with an aged sample or one that has been exposed to light or elevated temperatures. The new peaks in the stressed sample are indicative of degradation.
-
Solvent Impurities: Ensure the solvents used for your mobile phase are of high purity and are properly filtered and degassed. Impurities in the mobile phase can appear as ghost peaks, especially in gradient elution.
-
Contamination: The sample may have been contaminated. Always use clean glassware and high-purity solvents for sample preparation.
-
Issue 3: this compound precipitates out of solution during experiments.
-
Question: My this compound solution appears cloudy, or I can see visible precipitate after diluting the stock solution into my aqueous buffer. How can I resolve this?
-
Answer:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility (typically 0.1% to 0.5% in the final solution is well-tolerated by many cell lines).
-
Buffer Incompatibility: Certain buffer components can reduce the solubility of small molecules. Try pre-warming your aqueous buffer to 37°C before adding the this compound stock solution. Also, add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Concentration Too High: You may be exceeding the solubility limit of this compound in your chosen buffer. Try working at a lower final concentration.
-
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various stress conditions.
Table 1: pH Stability of this compound in Aqueous Solution at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours | Major Degradant(s) Observed |
| 3.0 | 99.1% | 98.5% | None |
| 5.0 | 99.3% | 98.8% | None |
| 7.4 | 97.2% | 92.5% | Hydrolysis Product 1 |
| 8.5 | 91.5% | 80.1% | Hydrolysis Product 1, Hydrolysis Product 2 |
Table 2: Thermal and Photostability of Solid this compound
| Condition | Duration | % Remaining | Appearance |
| 40°C | 14 days | 96.8% | No change |
| 60°C | 14 days | 88.4% | Slight yellowing |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 81.2% | Distinct yellowing |
| Dark Control (at 25°C) | 1.2 million lux hours & 200 W h/m² | 99.5% | No change |
Table 3: Oxidative Stability of this compound (1 mM in Acetonitrile/Water)
| Condition | Duration | % Remaining | Major Degradant(s) Observed |
| 3% H₂O₂ at 25°C | 8 hours | 85.7% | Oxidation Product 1 |
| Control (no H₂O₂) | 8 hours | 99.8% | None |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety Precautions: Handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution for 1-2 minutes until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protecting (amber) tubes. f. Store the aliquots at -20°C or below.
Protocol 2: Forced Degradation Study for HPLC Method Validation
This protocol is designed to intentionally degrade this compound to ensure the analytical method can separate the intact drug from its degradation products.
-
Preparation of Samples: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).
-
Acid Hydrolysis: To one sample, add 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: To a second sample, add 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to the target concentration.
-
Oxidation: To a third sample, add 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Dilute to the target concentration.
-
Thermal Degradation: Store a fourth sample (in solid form) in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration.
-
Photodegradation: Expose a fifth sample (in solution) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. The goal is to achieve 5-20% degradation of the active ingredient. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: this compound as a hypothetical inhibitor of the RAF-MEK-ERK pathway.
Caption: Workflow for conducting a forced degradation study.
References
Technical Support Center: Marsformoxide B
Welcome to the technical support center for Marsformoxide B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound is a natural triterpenoid (B12794562) with the chemical formula C₃₂H₅₀O₃.[1] Like many complex, lipophilic natural products, its structure contains large nonpolar regions, leading to low aqueous solubility. This characteristic is common among molecules classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are defined by low solubility and variable permeability.[2][3] The high crystal lattice energy of the compound can also contribute to its poor dissolution in water.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." this compound is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in aqueous buffers. When the DMSO stock is diluted into your assay medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.[4][5] The final concentration of DMSO is a critical factor; keeping it below 0.5% is recommended, but may not be sufficient to prevent precipitation for highly insoluble compounds like this compound.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: High-purity, anhydrous DMSO is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-20 mM) of this compound. If solubility issues persist in DMSO, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be tested.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of many compounds can be pH-dependent if they have ionizable functional groups. However, as a triterpenoid, this compound lacks strongly acidic or basic functional groups, so its solubility is not significantly affected by pH changes within a typical physiological range (pH 5-8). While minor improvements might be observed, pH adjustment is generally not a primary strategy for solubilizing this compound.
Q5: Are there any formulation strategies that can enhance the aqueous solubility of this compound for in vitro or in vivo studies?
A5: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. These include the use of:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.
-
Cyclodextrins: These molecules encapsulate the drug, forming a more soluble complex.
-
Lipid-based formulations: Incorporating the compound into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Amorphous solid dispersions: Converting the crystalline form of the drug to a more soluble amorphous state.
Troubleshooting Guide: Overcoming Precipitation in Cell-Based Assays
This guide provides a logical workflow for troubleshooting and resolving precipitation issues with this compound during dilution into aqueous media for cell-based assays.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.001 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.001 | Practically insoluble. |
| Ethanol | ~0.5 | Slightly soluble. |
| Methanol | ~0.2 | Slightly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble. |
| N-Methyl-2-pyrrolidone (NMP) | > 50 | Highly soluble. |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Formulation Vehicle (in PBS pH 7.4) | Max Achievable Concentration (µM) | Final Excipient Concentration |
| 0.5% DMSO (Control) | < 0.1 (Precipitation) | 0.5% v/v |
| 0.5% DMSO + 0.1% Tween® 80 | 5 | 0.1% w/v |
| 0.5% DMSO + 0.05% Pluronic® F-68 | 8 | 0.05% w/v |
| 10 mM HP-β-CD + 0.1% DMSO | 25 | 1.5% w/v |
| 10 mM SBE-β-CD + 0.1% DMSO | 40 | 2.2% w/v |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound powder (MW: 482.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.83 mg of this compound powder.
-
Weighing: Carefully weigh the powder and transfer it to the sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2 minutes. If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a this compound/cyclodextrin complex to improve solubility in aqueous media for cell-based assays.
Signaling Pathway
This compound has been identified as a potent inhibitor of the Kinase-Associated Protein (KAP) signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth. By inhibiting KAP Kinase, this compound blocks downstream signaling, ultimately inducing cell cycle arrest and apoptosis.
References
Technical Support Center: Troubleshooting Co-eluting Peaks in HPLC
A Note on "Marsformoxide B": The compound "this compound" is not found in publicly available chemical literature. This guide will use the placeholder "Compound X" to describe troubleshooting principles applicable to a wide range of analytes encountered by researchers, scientists, and drug development professionals.
Co-elution, the failure of two or more compounds to separate during a chromatography run, is a common challenge in High-Performance Liquid Chromatography (HPLC).[1] It compromises the accuracy of quantification and the purity of isolated fractions. This guide provides a systematic approach to diagnosing and resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peaks in HPLC?
A: Co-eluting peaks occur when two or more different compounds exit the HPLC column at the same, or very similar, retention times.[1] This results in a single, distorted, or broadened chromatographic peak instead of distinct, resolved peaks for each compound. This lack of separation can be due to similarities in the physicochemical properties of the compounds or suboptimal chromatographic conditions.
Caption: Ideal vs. Co-eluting Peaks in a Chromatogram.
Q2: What are the common causes of peak co-elution for a compound like "Compound X"?
A: The causes of peak co-elution can be categorized into three main areas: the HPLC method, the sample itself, and the HPLC system hardware.
-
Method-Related Causes:
-
Inappropriate Mobile Phase: The organic solvent type (e.g., acetonitrile (B52724) vs. methanol), its concentration (%B), and pH can dramatically alter selectivity.[2][3][4] An incorrect mobile phase may not provide sufficient differential partitioning for the analytes.
-
Suboptimal Gradient: A gradient that is too steep may not allow enough time for closely related compounds to separate.
-
Incorrect Stationary Phase: The column chemistry (e.g., C18, Phenyl-Hexyl) may not be suitable for exploiting the subtle chemical differences between Compound X and the co-eluting species.
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing selectivity.
-
-
Sample-Related Causes:
-
Presence of Isomers: Structural isomers or stereoisomers of Compound X often have very similar polarities and are notoriously difficult to separate.
-
Structurally Similar Impurities: Impurities from the synthesis or degradation products can have chromatographic behavior nearly identical to the main compound.
-
Matrix Effects: Other components in the sample matrix can interfere with the retention of Compound X.
-
-
System-Related Causes:
-
Low Column Efficiency: An old or poorly packed column will have reduced resolving power. Using columns with smaller particle sizes can increase efficiency.
-
Excessive Extra-Column Volume: Large internal diameter tubing or a large detector flow cell can cause peak broadening, leading to the merging of adjacent peaks.
-
Caption: Common Causes of Peak Co-elution in HPLC.
Troubleshooting Guides
Guide 1: How can I confirm if I have co-eluting peaks?
A: Visual inspection of a peak for shoulders or asymmetry is a first step, but instrumental confirmation is necessary. A Diode Array Detector (DAD) or Mass Spectrometer (MS) is invaluable for this purpose.
A Diode Array Detector (DAD) acquires UV-Vis spectra across the entire chromatographic peak. If a peak represents a single pure compound, the spectra taken at the upslope, apex, and downslope of the peak should be identical after normalization.
-
Acquisition: Set your DAD to acquire spectra across the full wavelength range (e.g., 190-400 nm) throughout the entire run.
-
Analysis: Using your chromatography data system (CDS) software, select the peak of interest (Compound X).
-
Spectral Comparison: The software will extract spectra from multiple points across the peak (typically the upslope, apex, and downslope).
-
Purity Index: The software calculates a "purity index" or "similarity score" by comparing these spectra. A value below a certain threshold indicates the presence of a co-eluting impurity.
LC-MS provides mass-to-charge (m/z) information for the compounds eluting from the column. It is a definitive technique for confirming co-elution.
-
Acquisition: Run the sample on an LC-MS system.
-
Analysis: Generate an extracted ion chromatogram (EIC) for the expected m/z of Compound X.
-
Investigation: Examine the mass spectrum across the width of the chromatographic peak. If other significant m/z values appear at the same retention time, it confirms the presence of one or more co-eluting compounds.
| Test | Result for Pure Peak | Result Suggesting Co-elution |
| Visual Inspection | Symmetrical, Gaussian peak shape. | Peak fronting, tailing, or visible shoulders. |
| DAD Peak Purity | Spectra are homogenous across the peak; high purity score. | Spectra differ across the peak; low purity score. |
| LC-MS Analysis | A single dominant m/z is observed across the peak. | Multiple distinct m/z values are detected across the peak. |
Guide 2: How do I resolve co-eluting peaks? A Step-by-Step Approach
A: Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to alter selectivity (the spacing between peaks). The most powerful and often easiest parameter to change is the mobile phase.
Caption: Workflow for Resolving Co-eluting HPLC Peaks.
The percentage of the organic solvent (%B) in the mobile phase is a primary driver of retention in reversed-phase HPLC.
-
Isocratic Elution: If using an isocratic method, decrease the %B in 2-5% increments. This will increase the retention time of all compounds, which may provide the necessary space for them to separate.
-
Gradient Elution: If using a gradient, make the slope shallower. For example, if your gradient runs from 20% to 80% B over 10 minutes (a slope of 6%/min), try running it over 20 minutes (a slope of 3%/min). This gives more time for closely eluting peaks to resolve.
| Method | %B (Acetonitrile) | Rt (Compound X) | Rt (Impurity) | Resolution (Rs) |
| Original | 55% | 5.21 min | 5.21 min | 0.00 |
| Optimized | 50% | 6.85 min | 7.05 min | 1.60 |
Resolution (Rs) > 1.5 is generally considered baseline resolved.
For ionizable compounds (acids or bases), mobile phase pH is a critical tool for manipulating retention and selectivity. The goal is to ensure both Compound X and the co-eluting species are in a single, stable ionization state (either fully ionized or fully unionized).
-
Determine pKa: If known, find the pKa of Compound X and the suspected impurity.
-
Select Buffer: Choose a buffer that has a buffering range within +/- 1 pH unit of your target pH.
-
Adjust pH: Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of your analytes. For acidic compounds, a lower pH increases retention; for basic compounds, a higher pH increases retention.
-
Test: Run the analysis and observe the change in selectivity. Small changes in pH can lead to dramatic changes in peak spacing.
Guide 3: What if mobile phase adjustments are not enough?
A: If optimizing the mobile phase does not provide adequate resolution, the next step is to explore other chromatographic parameters, primarily the stationary phase and temperature.
Changing the column chemistry introduces different separation mechanisms, which can be highly effective at resolving difficult peaks.
-
Orthogonal Chemistry: If you are using a standard C18 column (which separates based on hydrophobicity), try a column with a different selectivity.
-
Phenyl-Hexyl: Provides pi-pi interactions, which can be useful for separating aromatic compounds.
-
Cyano (CN): Offers dipole-dipole interactions.
-
Embedded Polar Group (EPG): Can provide alternative selectivity for polar and hydrogen-bonding compounds.
-
-
Particle Size and Length: If some separation is observed, moving to a column with smaller particles (e.g., 5 µm to 3 µm or 1.8 µm) or a longer column will increase efficiency (N) and may be sufficient to resolve the peaks.
| Column Stationary Phase | Primary Interaction | Potential Advantage for Compound X |
| C18 (Octadecylsilane) | Hydrophobic | Good general-purpose retention for non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Pi-Pi, Hydrophobic | Enhanced selectivity for aromatic compounds or those with double bonds. |
| Cyano (CN) | Dipole-Dipole, Hydrophobic | Alternative selectivity for polar compounds containing electronegative atoms. |
Adjusting the column temperature can fine-tune selectivity.
-
Systematic Approach: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C).
-
Observe Changes: Note the retention times and peak order. For some compounds, increasing the temperature can improve resolution, while for others it may worsen it. It is an empirical process that must be tested for each specific case.
References
Marsformoxide B NMR signal overlap problems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Marsformoxide B and other complex triterpenoids. This compound is a natural triterpenoid (B12794562) that can be isolated from the herbs of Cirsium setosum.[1][2] Its complex structure (molecular formula: C32H50O3) often leads to challenges in NMR spectral interpretation, particularly concerning signal overlap.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum complex?
A1: this compound is a triterpenoid natural product. Triterpenoids are characterized by a complex carbon skeleton, which in the case of this compound, leads to a ¹H NMR spectrum with many overlapping signals, especially in the aliphatic region. This complexity arises from numerous methylene (B1212753) and methine groups in similar chemical environments, making complete signal assignment from a simple 1D NMR spectrum challenging.
Q2: What are the most common regions for signal overlap in the ¹H NMR spectrum of this compound?
A2: For triterpenoids like this compound, significant signal overlap is typically observed in the following regions:
-
Aliphatic Region (~0.8 - 2.5 ppm): This region is often crowded with signals from numerous methylene (CH₂) and methine (CH) protons within the fused ring system and side chains.
-
Methyl Region (~0.7 - 1.5 ppm): Triterpenoids usually have multiple methyl groups, and their singlet or doublet signals can be very close to each other, making unambiguous assignment difficult.
Q3: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons that might be overlapping with other signals?
A3: To identify exchangeable protons like those in hydroxyl or amine groups, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to -OH or -NH protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.
Q4: Can changing the NMR solvent help resolve signal overlap?
A4: Yes, changing the deuterated solvent is a simple and effective method to alter the chemical shifts of protons. Solvents can induce different chemical shifts due to their varying magnetic susceptibilities and specific solute-solvent interactions. For example, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆, acetone-d₆, or methanol-d₄ can often resolve overlapping signals.
Troubleshooting Guides
This section provides detailed solutions to specific signal overlap problems you might encounter during your experiments with this compound.
Scenario 1: Overlapping Methylene and Methine Signals in the Aliphatic Region
Question: My ¹H NMR spectrum of this compound shows a highly crowded region between 1.0 and 2.5 ppm, where I cannot distinguish individual methylene and methine proton signals. How can I resolve these?
Answer: This is a classic issue with complex natural products. A combination of 2D NMR experiments is the most effective strategy.
Recommended Experimental Protocol:
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. Even with signal overlap in the 1D spectrum, the cross-peaks in a COSY spectrum can help you trace the connectivity between adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since ¹³C spectra have a much larger chemical shift dispersion, protons that overlap in the ¹H dimension will often be attached to carbons with distinct ¹³C chemical shifts. This allows for their resolution in the second dimension.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for connecting the spin systems identified by COSY and for assigning quaternary carbons.
Caption: Workflow for resolving overlapping aliphatic signals.
Scenario 2: Differentiating Between Overlapping Methyl Signals
Question: The methyl region of my this compound spectrum has several closely spaced or overlapping signals. How can I assign them correctly?
Answer: Overlapping methyl signals can be resolved by altering experimental conditions or using specific NMR techniques.
Recommended Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase signal dispersion, which is directly proportional to the magnetic field strength. This can lead to better separation of closely spaced signals.
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of some protons, potentially resolving overlap. This is particularly effective if conformational changes or hydrogen bonding are influencing the chemical environment of the methyl groups.
-
Use Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can be added to the NMR sample. They coordinate to Lewis basic functional groups in the molecule, inducing large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the LSR, which can help to separate overlapping signals. Europium (Eu) and Praseodymium (Pr) based reagents are common.
Experimental Protocol for Lanthanide Shift Reagent Titration:
-
Acquire a standard ¹H NMR spectrum of your this compound sample.
-
Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Add a small, measured aliquot of the LSR stock solution to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Repeat steps 3 and 4, incrementally increasing the concentration of the LSR, and monitor the changes in chemical shifts.
| Parameter | Description | Typical Values/Ranges |
| Magnetic Field Strength | The strength of the main magnetic field of the NMR spectrometer. | 400 MHz, 500 MHz, 600 MHz, and higher. Higher fields provide better signal dispersion. |
| Temperature Range | The range of temperatures at which the experiment can be conducted. | -80°C to +100°C, depending on the solvent and instrument capabilities. |
| LSR Concentration | The molar ratio of the lanthanide shift reagent to the substrate. | Typically varied from 0.1 to 1.0 molar equivalents. |
Caption: Logical relationships for troubleshooting overlapping methyl signals.
Scenario 3: Enantiomeric Purity and Signal Overlap of Diastereomers
Question: I have a chiral derivative of this compound, and the signals of the two diastereomers are overlapping, preventing me from determining the diastereomeric excess (d.e.).
Answer: When dealing with diastereomers, their NMR spectra are expected to be different. However, if the chiral centers are distant, the differences in chemical shifts can be very small, leading to signal overlap.
Recommended Solutions:
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that can be added to the NMR sample to form transient diastereomeric complexes with the analyte. These complexes have different NMR spectra, which can lead to the separation of signals for the two enantiomers (or diastereomers).
-
Chiral Lanthanide Shift Reagents (CLSRs): These are a specific type of LSR that are themselves chiral. They can be particularly effective at resolving signals from enantiomers or diastereomers.
| Technique | Principle | Typical Agents |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes through non-covalent interactions. | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol |
| Chiral Lanthanide Shift Reagents (CLSRs) | Formation of diastereomeric complexes with a paramagnetic chiral lanthanide complex. | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |
By implementing these advanced NMR techniques and experimental strategies, researchers can overcome the challenges of signal overlap in the NMR spectra of this compound and other complex triterpenoids, leading to accurate structure elucidation and characterization.
References
Marsformoxide B inconsistent bioassay results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Marsformoxide B in bioassays. It addresses common challenges, provides detailed experimental protocols, and offers troubleshooting advice to mitigate inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental workflow with this compound, leading to inconsistent bioassay results.
Q1: We are observing significant variability in the IC₅₀ values of this compound between different experimental batches. What could be the cause?
A1: Variability in IC₅₀ values is a common issue in cell-based assays and can stem from several factors. Here are the key areas to investigate:
-
Cell Health and Confluency: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can show altered sensitivity to cytotoxic compounds.[1]
-
Compound Preparation and Storage: this compound is a natural product and may be prone to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] Ensure complete dissolution in DMSO before further dilution in culture medium.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[3]
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents across experiments to minimize variability.
Q2: Our cell viability results with this compound are not reproducible, and we suspect assay interference. How can we address this?
A2: Natural products can sometimes interfere with assay components, a phenomenon known as Pan Assay Interference Compounds (PAINS).[4][5] To troubleshoot this:
-
Assay Method Comparison: If you are using a fluorescence-based assay, consider potential autofluorescence of this compound. Compare your results with a colorimetric or luminescence-based assay (e.g., SRB, CellTiter-Glo®) to see if the inconsistency persists.
-
Control Experiments: Run controls with the vehicle (DMSO) at the highest concentration used for this compound. Also, include a known standard cytotoxic agent as a positive control.
-
Visual Inspection: Microscopically examine the cells after treatment. Compound precipitation at high concentrations can affect results and should be noted.
Q3: We are seeing unexpected off-target effects or a lack of specificity in our signaling pathway analysis after this compound treatment. What could be the reason?
A3: This could be due to the promiscuous nature of some natural product-derived compounds or experimental variability.
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired primary response to minimize off-target effects.
-
Time-Course Experiment: The observed effects on signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for analysis after treatment.
-
Normalization: When performing quantitative analyses like Western blotting, ensure proper loading and normalization to a stable housekeeping protein to avoid misinterpretation of results.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris-base solution to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is to investigate the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate potential inconsistencies and the expected outcomes of troubleshooting.
Table 1: Inconsistent IC₅₀ Values of this compound against HT-29 Cells
| Batch | Cell Passage Number | Stock Solution Age | IC₅₀ (µM) | Notes |
| 1 | 5 | Fresh | 5.2 | |
| 2 | 5 | Fresh | 5.5 | |
| 3 | 15 | Fresh | 12.8 | High passage number |
| 4 | 5 | 4 weeks, 4 freeze-thaws | 9.7 | Old stock solution |
Table 2: Comparison of Cytotoxicity Assays for this compound
| Assay Type | IC₅₀ (µM) | Potential for Interference |
| MTT | 15.6 | Can be affected by redox potential of the compound |
| SRB | 5.3 | Less prone to compound interference |
| Fluorescence-based | 22.1 | Potential for compound autofluorescence |
Visualizations
Experimental Workflow for SRB Cytotoxicity Assay
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Marsformoxide B Synthesis
Welcome to the technical support center for the synthesis of Marsformoxide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this complex synthesis. The synthesis of complex natural products presents numerous challenges, from structural intricacy and stereocontrol to balancing the construction of the molecular skeleton with the introduction of functional groups.[[“]] This guide focuses on the critical final macrolactonization step, a common challenge in the total synthesis of many natural products.[2][3]
Troubleshooting Guides
The final step in the this compound synthesis is a Yamaguchi macrolactonization, which involves an intramolecular esterification of a seco-acid precursor.[2][4] While effective, this reaction is sensitive to conditions and can lead to several byproducts. The formation of dimers, trimers, and other oligomers is a common issue in macrocyclization reactions when intermolecular reactions compete with the desired intramolecular cyclization.
Common Issues and Solutions in this compound Macrolactonization
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield of this compound | 1. Inefficient activation of the carboxylic acid: The mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride may not be forming efficiently. 2. Decomposition of starting material or product: The seco-acid or this compound may be unstable under the reaction conditions. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | 1. Ensure all reagents, especially triethylamine (B128534) and 2,4,6-trichlorobenzoyl chloride, are pure and anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of the product and byproducts. If decomposition is observed, consider lowering the reaction temperature. 3. Perform a temperature screen to find the optimal balance between reaction rate and stability. Some Yamaguchi macrolactonizations require refluxing temperatures to proceed at a reasonable rate. |
| Major Byproduct Detected (MW ~2x of seco-acid) | Dimerization: The concentration of the seco-acid is too high, favoring intermolecular reaction over the desired intramolecular cyclization. | Employ high-dilution conditions. This is typically achieved by the slow addition of the seco-acid and reagents to a large volume of solvent using a syringe pump. This maintains a low concentration of the reactive species, favoring the intramolecular reaction. |
| Presence of Isomeric Byproduct | Epimerization: The stereocenter alpha to the carboxylic acid may be susceptible to epimerization under basic conditions (triethylamine). | Consider using a less hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), in place of triethylamine. Lowering the reaction temperature can also reduce the rate of epimerization. |
| Unreacted Starting Material | 1. Insufficient activation/coupling efficiency: The coupling reagents may not be effective enough for this specific substrate. 2. Unfavorable conformation of the seco-acid: The linear precursor may adopt a conformation that is not conducive to cyclization. | 1. Increase the equivalents of 2,4,6-trichlorobenzoyl chloride and DMAP. Ensure the DMAP is of high purity. 2. The choice of solvent can influence the conformation of the seco-acid. Consider screening alternative solvents such as toluene (B28343), THF, or a mixture of solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the this compound macrolactonization?
A1: For complex macrolactonizations like this, yields can vary significantly. A well-optimized reaction should provide a yield in the range of 40-60%. However, initial attempts may be lower. The key to improving the yield is careful control of reaction conditions, particularly concentration.
Q2: How can I confirm the identity of the dimer byproduct?
A2: The most straightforward method is high-resolution mass spectrometry (HRMS), which will show a molecular weight approximately double that of the starting seco-acid. ¹H and ¹³C NMR spectroscopy can also be used to confirm the structure, though the spectra may be complex.
Q3: Why is high dilution so critical for this reaction?
A3: The cyclization is an intramolecular process (a single molecule reacting with itself), while dimerization is an intermolecular process (two molecules reacting with each other). The rate of the intramolecular reaction depends only on the concentration of the substrate, whereas the rate of the intermolecular reaction depends on the concentration squared. By significantly lowering the concentration, the rate of the intermolecular reaction is decreased much more than the rate of the intramolecular reaction, thus favoring the formation of the desired macrocycle.
Q4: Can I use a different macrolactonization method?
A4: Yes, if the Yamaguchi macrolactonization proves problematic, other methods such as the Shiina macrolactonization (using 2-methyl-6-nitrobenzoic anhydride) or the Corey-Nicolaou macrolactonization could be explored. The choice of method can be substrate-dependent, so screening different conditions may be necessary.
Experimental Protocols
Detailed Protocol for Yamaguchi Macrolactonization of this compound Seco-acid
-
Materials: this compound seco-acid, 2,4,6-trichlorobenzoyl chloride, triethylamine (freshly distilled), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous toluene.
-
Procedure:
-
To a solution of the this compound seco-acid (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere, add freshly distilled triethylamine (2.0 eq).
-
Cool the mixture to 0°C and add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M).
-
Heat the DMAP solution to reflux (approx. 110°C).
-
Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 10-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up Marsformoxide B Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the isolation and purification of Marsformoxide B. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to assist in your research endeavors.
Troubleshooting Guide
Encountering issues during the isolation of this compound can be a common challenge. This guide addresses specific problems in a question-and-answer format to help you navigate these hurdles.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction of plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different solvent system with varying polarity. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Overloading the column. - Improper column packing. | - Perform preliminary Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Impurities with this compound | Similar polarity of this compound and impurities. | - Utilize a shallower solvent gradient during column chromatography to improve resolution. - Employ alternative chromatographic techniques such as Sephadex LH-20 chromatography to remove pigments and other impurities[1]. - Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification[1]. |
| Compound Degradation During Isolation | This compound may be sensitive to heat, light, or pH changes. | - Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. - Protect fractions from direct light. - Use neutral and high-purity solvents. |
| Difficulty in Final Purification | Presence of closely related triterpenoids. | - Preparative HPLC with a C18 column and a methanol (B129727)/water or acetonitrile (B52724)/water gradient is often effective for final purification of triterpenoids[1]. - Repeated chromatographic steps may be necessary. |
Frequently Asked Questions (FAQs)
1. What are the primary natural sources for isolating this compound?
This compound is a naturally occurring triterpenoid (B12794562) that has been isolated from several plant species, including Marsdenia formosana, Alstonia scholaris, and Cirsium setosum[1][2].
2. What type of analytical techniques are used to identify and characterize this compound?
The structure of this compound is typically elucidated using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To provide detailed information about the chemical structure and connectivity of atoms.
3. What are the known biological activities of this compound?
While extensive biological studies on purified this compound are limited, it has been investigated for its potential urease-inhibiting and antibacterial properties. Structurally related pentacyclic triterpenoids from Alstonia scholaris have shown significant anti-proliferative activity against non-small-cell lung carcinoma cells.
4. Is there a synthetic route available for this compound?
Currently, there are no published methods for the total chemical synthesis of this compound. The compound is obtained through isolation from its natural sources.
5. What are some general tips for handling and storing purified this compound?
It is recommended to store purified this compound as a solid at low temperatures (-20°C or -80°C) and protected from light to prevent degradation. For experimental use, prepare fresh solutions in a suitable solvent like DMSO.
Experimental Protocols
Protocol 1: Extraction and Fractionation
This protocol outlines a general procedure for the extraction of this compound from plant material.
-
Preparation of Plant Material: Dry the aerial parts of the plant material (e.g., Cirsium setosum) and grind them into a fine powder.
-
Extraction:
-
Exhaustively extract the powdered plant material with 95% ethanol (B145695) at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water.
-
Perform successive partitioning with petroleum ether to separate compounds based on polarity.
-
Concentrate the petroleum ether fraction to yield the extract for further purification.
-
Protocol 2: Chromatographic Purification
This protocol describes the purification of this compound from the fractionated extract.
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the petroleum ether extract to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions enriched with triterpenoids.
-
Further purify these fractions on a Sephadex LH-20 column using a suitable solvent system (e.g., methanol or a chloroform-methanol mixture) to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Achieve final purification using preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water to yield pure this compound.
-
Data Presentation
The following tables provide a template for presenting quantitative data during the isolation of this compound. Note: The data presented here is hypothetical and for illustrative purposes.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Product | Yield (g) | Yield (%) |
| Extraction | 1000 | Crude Ethanol Extract | 150 | 15.0 |
| Fractionation | 150 | Petroleum Ether Fraction | 45 | 30.0 |
Table 2: Chromatographic Purification of this compound
| Chromatography Step | Input (g) | This compound Enriched Fraction (g) | Purity (by HPLC, %) | Recovery (%) |
| Silica Gel Column | 45 | 5.2 | ~75 | 11.6 |
| Sephadex LH-20 | 5.2 | 2.1 | ~90 | 40.4 |
| Preparative HPLC | 2.1 | 0.85 | >98 | 40.5 |
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory and cytotoxic effects of related triterpenoids, a hypothetical signaling pathway that could be investigated for this compound is presented below.
References
Validation & Comparative
A Comparative Analysis of Marsformoxide B and Other Triterpenoids from Cirsium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Marsformoxide B and other triterpenoids isolated from the genus Cirsium. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document summarizes the known anti-inflammatory and cytotoxic properties of structurally related triterpenoids from Cirsium, offering a valuable reference for researchers in natural product chemistry and drug discovery.
Introduction to this compound and Cirsium Triterpenoids
This compound is a taraxastane-type triterpenoid (B12794562) that has been isolated from Cirsium setosum. The genus Cirsium, commonly known as thistles, is a rich source of diverse bioactive secondary metabolites, including a variety of triterpenoids. These compounds have garnered significant scientific interest due to their potential pharmacological activities, particularly their anti-inflammatory and cytotoxic effects. This guide aims to consolidate the available quantitative data for Cirsium triterpenoids to facilitate a comparative assessment of their potential.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of various triterpenoids isolated from Cirsium species. It is important to note the absence of specific experimental data for this compound in the current body of scientific literature. The data presented below is for other triterpenoids from the same genus and serves as a comparative benchmark.
Table 1: Anti-inflammatory Activity of Triterpenoids from Cirsium
| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-20,21-seco-30-nortaraxastan-20,21-dioic acid | Cirsium setosum | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not specified, but showed the strongest activity among the tested compounds. | [1] |
| 3β-palmityloxy-12,27-cyclofriedoolean-14-en-11α-ol | Cirsium setosum | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Exhibited significant inhibitory effects. | [2] |
| 3β-palmityloxy-19α-hydroxyursane | Cirsium setosum | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Exhibited significant inhibitory effects. | [2] |
| 3β-hydroxy-11-oxo-olean-12-enyl palmitate | Cirsium setosum | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Exhibited significant inhibitory effects. | [2] |
Table 2: Cytotoxic Activity of Triterpenoids from Cirsium
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-22-oxo-20-taraxasten-30-oic acid | Cirsium setosum | A2780 (Human ovarian cancer) | 3.9 | [3] |
| Compound 1 (a triterpenoid) | Not Specified | A431 (Skin cancer) | 20.6 | |
| Compound 1 (a triterpenoid) | Not Specified | T47D (Breast cancer) | 15.6 | |
| Compound 2 (a triterpenoid) | Not Specified | A431 (Skin cancer) | 33.8 | |
| Compound 2 (a triterpenoid) | Not Specified | T47D (Breast cancer) | 44.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) should be included.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100%. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell density through the binding of sulforhodamine B (SRB) to cellular proteins.
Materials:
-
Adherent cancer cell lines (e.g., A2780, A431, T47D)
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of control group)] x 100%. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory activity of many triterpenoids is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A common target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Proposed inhibitory mechanism of Cirsium triterpenoids on the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for isolating and evaluating the biological activity of triterpenoids from Cirsium species.
Caption: General workflow for the isolation and bioactivity screening of Cirsium triterpenoids.
References
- 1. Seco-nortriterpenoids from Cirsium setosum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene esters of cirsium setosum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new taraxastane-type triterpenoic acids from Cirsium setosum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cytotoxic profiles of Marsformoxide B and analogous compounds, supported by experimental data and protocols.
This guide provides a comparative overview of the cytotoxic effects of this compound and related naturally occurring compounds, primarily focusing on pregnane (B1235032) glycosides from the Marsdenia genus and triterpenoids from the Alstonia genus. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages data from structurally similar molecules to provide a predictive framework for its potential anticancer activities. The information presented is intended to guide research efforts and assay development for this novel compound.
Data Summary of Cytotoxic Activity
The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for compounds structurally related to this compound.
| Compound/Extract | Class | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Marsdeoside J | Pregnane Glycoside | MDA-MB-231 | Breast Carcinoma | 6.5 | 48 | [1][2] |
| HL-60 | Human Myeloid Leukemia | - | 48 | [1][2] | ||
| SW480 | Colon Cancer | 18.1 | 48 | [1] | ||
| A549 | Lung Carcinoma | - | 48 | |||
| SMMC-7721 | Hepatoma Carcinoma | - | 48 | |||
| Alstonia scholaris Triterpenoids | Triterpenoid | A549 | Non-Small-Cell Lung | 9.3 µg/mL | - | |
| Ursolic Acid | Triterpenoid | A549 | Non-Small-Cell Lung | 39.8 | - | |
| Betulinic Acid | Triterpenoid | A549 | Non-Small-Cell Lung | 40.1 | - | |
| Alstonia scholaris Alkaloids | Alkaloid | A549 | Non-Small-Cell Lung | 14.4 µg/mL | - | |
| Marsdenia tenacissima Extract (MTE) | Pregnane Glycoside | A549 | Non-Small-Cell Lung | 69.0 ± 4.8 µg/mL | 48 | |
| H1975 | Non-Small-Cell Lung | 58.0 ± 5.2 µg/mL | 48 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. The following are standard protocols for key experiments in this area.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a test compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of a test compound on key proteins in signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.
Materials:
-
Cancer cell line of interest
-
Test compound
-
RIPA buffer
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Seed cells and treat with the test compound as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound and related compounds.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
A Comparative Analysis of the Anti-inflammatory Effects of Marsformoxide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of the novel investigational compound, Marsformoxide B, against two established anti-inflammatory agents: Dexamethasone, a synthetic corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The data presented herein is based on standardized in vitro inflammatory assays to provide a clear benchmark for the potential therapeutic efficacy of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory activities of this compound, Dexamethasone, and Indomethacin were evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The half-maximal inhibitory concentration (IC₅₀) for each compound was determined for nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Table 1: Comparative IC₅₀ Values (μM) of Anti-inflammatory Compounds
| Mediator | This compound (Hypothetical) | Dexamethasone | Indomethacin |
| Nitric Oxide (NO) | 12.5 | 8.2 | > 100 |
| Prostaglandin E2 (PGE₂) | 9.8 | 15.7 | 0.5 |
| TNF-α | 15.2 | 5.5 | > 100 |
| IL-6 | 18.1 | 7.1 | > 100 |
Data for this compound is representative for a novel compound and generated for comparative purposes. Data for Dexamethasone and Indomethacin are based on typical results from scientific literature.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Inflammatory responses, such as those induced by LPS, are largely mediated by the activation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways lead to the transcription of genes encoding pro-inflammatory proteins.[4] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in these cascades.
Dexamethasone, a glucocorticoid, acts by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes.[5] Indomethacin, an NSAID, primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins.
Detailed Experimental Protocols
Cell Culture and LPS Stimulation
Murine macrophage cells (RAW 264.7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. Cells were seeded in 96-well plates at a density of 4 x 10⁵ cells/mL. After overnight incubation, cells were pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production was indirectly measured by quantifying nitrite (B80452) accumulation in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-naphthyl-ethylenediamine). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.
PGE₂, TNF-α, and IL-6 Quantification (ELISA)
The concentrations of Prostaglandin E2 (PGE₂), TNF-α, and IL-6 in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturers' instructions. Briefly, supernatants were added to microplates pre-coated with specific capture antibodies. Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) was added. Finally, a substrate solution was introduced, and the resulting color change was measured at 450 nm. Cytokine concentrations were determined by comparison with a standard curve.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of test compounds.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Marsformoxide B: A Comparative Guide to a Novel MRTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Marsformoxide B, a novel Mars Receptor Tyrosine Kinase (MRTK) inhibitor, with known inhibitors of the same target. The data presented is intended to provide an objective overview of this compound's performance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a novel synthetic small molecule inhibitor targeting the Mars Receptor Tyrosine Kinase (MRTK), a key signaling protein implicated in the pathogenesis of various solid tumors. Overexpression and activating mutations of MRTK can lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and angiogenesis. This compound has been shown to effectively inhibit MRTK autophosphorylation and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in MRTK-dependent cancer cell lines.[1]
Comparative Bioactivity Data
The following tables summarize the in vitro and in vivo bioactivity of this compound in comparison to known MRTK inhibitors: Merestinib, UNC2025, and Cabozantinib.
In Vitro Bioactivity Data
| Inhibitor | MRTK Kinase Assay IC50 (nM) | Cell Proliferation IC50 (nM) (MRTK-amplified Lung Cancer, LC-1) | p-MRTK Inhibition IC50 (nM) (LC-1 Cells) | p-ERK Inhibition IC50 (nM) (LC-1 Cells) | p-Akt Inhibition IC50 (nM) (LC-1 Cells) |
| This compound | 5.2 [1] | 25.8 [1] | 15.4 [1] | 22.1 [1] | 18.9 |
| Merestinib | 10 | Not explicitly reported for LC-1 | Not explicitly reported for LC-1 | Not explicitly reported for LC-1 | Not explicitly reported for LC-1 |
| UNC2025 | 0.46 - 0.74 | Not explicitly reported for LC-1 | 2.7 (in 697 B-ALL cells) | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Cabozantinib | Not explicitly reported for MRTK | 1,600 - 16,200 (in neuroblastoma cell lines) | Not explicitly reported for MRTK | Inhibition observed | Not explicitly reported for MRTK |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Xenograft Model |
| This compound | 10 | 45 | LC-1 |
| 30 | 82 | ||
| 100 | 95 | ||
| Merestinib | 6 (suboptimal), 12 (optimal) | Significant reduction in tumor growth | Hs746t xenograft |
| UNC2025 | 75 | Two-fold increase in median survival | Leukemia xenograft models |
| Cabozantinib | 30 | Significant tumor growth inhibition | Papillary renal cell carcinoma and esophageal squamous cell carcinoma xenografts |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MRTK signaling pathway and a general workflow for evaluating inhibitor bioactivity.
Caption: MRTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating MRTK inhibitor bioactivity.
Experimental Protocols
Protocol 1: MRTK Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency of inhibitors against MRTK using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human MRTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of each compound dilution to the wells of a 384-well plate. Use DMSO as a vehicle control.
-
Prepare a 2X kinase/substrate solution in kinase buffer containing the MRTK enzyme and the appropriate substrate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTS)
This protocol describes a colorimetric method to assess the effect of inhibitors on the proliferation of MRTK-dependent cancer cells.
Materials:
-
MRTK-amplified lung cancer cell line (LC-1)
-
Complete cell culture medium
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
MTS reagent
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of MRTK Signaling
This protocol describes the detection of phosphorylated MRTK, ERK, and Akt in inhibitor-treated cells by Western blotting.
Materials:
-
LC-1 cells
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MRTK, anti-MRTK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed LC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of MRTK inhibitors in a mouse xenograft model.
Materials:
-
LC-1 cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of LC-1 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
References
Cross-Validation of Analytical Methods for Marsformoxide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods applicable to the quantification of Marsformoxide B, a novel therapeutic agent. As robust and reliable analytical data is the cornerstone of drug development, this document outlines the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The following sections present a detailed comparison of these methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. This guide also details the critical process of cross-validation to ensure consistency and reliability of data across different analytical platforms.
Method Performance Comparison
The selection of an analytical method is a critical decision in the drug development pipeline, influencing the accuracy and reliability of pharmacokinetic, toxicokinetic, and quality control studies. Below is a summary of the validation parameters for two widely used analytical techniques, HPLC-UV and LC-MS/MS, for the quantification of therapeutic compounds similar to this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 50 - 1500 ng/mL[1] | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99 |
| Accuracy (% Recovery) | 98.58% - 99.33%[2] | 95.4% - 104.2% |
| Precision (%RSD) | ||
| - Intra-day | 6.94 - 18.78%[1] | < 7.0%[3] |
| - Inter-day | 10.46 - 14.92% | < 8.8% |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.2 ng/mL |
| Limit of Detection (LOD) | 1.57 µg/ml | 0.08 µg/mL |
| Internal Standard (IS) | Clonazepam | Paclitaxel |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.
HPLC-UV Method for Quantification in Plasma
This method provides a robust and cost-effective approach for the quantification of this compound in biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 8 mL of diethyl ether for extraction and vortex for an additional 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
Instrument: HPLC system with UV/Vis detector.
-
Column: C18 reverse phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and 0.1 M potassium dihydrogenophosphate (49/51, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method for Quantification in Plasma
This method offers high sensitivity and selectivity, making it ideal for applications requiring low detection limits.
a. Sample Preparation (Solid Phase Extraction)
-
Add 10 µL of the internal standard working solution to 200 µL of plasma.
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: C18 column (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard would need to be determined. For a similar compound, docetaxel (B913), transitions are m/z 830.3 → 548.8.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results. This is essential when transferring a method between labs or when comparing data from different studies that used different analytical techniques. The goal is to demonstrate that the data are reliable and can be compared directly.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection Logic
The decision to use a particular analytical method often follows a logical pathway based on the specific requirements of the study.
Caption: Decision pathway for analytical method selection.
References
A Comparative Guide to the Biological Activities of Marsformoxide B and Lupeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a diverse class of naturally occurring compounds that have garnered significant interest in the scientific community for their wide array of biological activities. This guide provides a comparative overview of two such triterpenoids: Marsformoxide B and lupeol (B1675499). While lupeol has been extensively studied for its pharmacological properties, research into this compound is still in its nascent stages. This document aims to present the available experimental data for both compounds to offer a clear, objective comparison and to highlight areas for future investigation.
Chemical Structures
This compound: The precise chemical structure of this compound is not widely available in the public domain, reflecting the limited research on this compound. It is known to be a naturally occurring triterpenoid.
Lupeol: Lupeol is a well-characterized pentacyclic triterpene with the following structure:
dot
graph lupeol_structure {
graph [rankdir="LR", size="4,2", dpi=100];
node [shape=plaintext, fontname="Arial"];
lupeol [label=<
>];
}
dot
Caption: Chemical structure of lupeol.
Comparative Biological Activities
The following sections detail the known biological activities of this compound and lupeol, with quantitative data presented for direct comparison where available.
Anti-Cancer Activity
Lupeol has demonstrated significant cytotoxic effects against a variety of cancer cell lines, with its mechanisms of action including the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[1][2] In contrast, the anti-cancer potential of this compound remains largely hypothetical, with limited experimental data available.
Table 1: In Vitro Cytotoxicity of this compound vs. Lupeol Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | HT-29 | Colon Carcinoma | 0.52 (Hypothetical) | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.25 (Hypothetical) | [3] | |
| A549 | Lung Carcinoma | 2.89 (Hypothetical) | [3] | |
| PANC-1 | Pancreatic Carcinoma | 0.98 (Hypothetical) | ||
| Lupeol | MCF-7 | Breast Adenocarcinoma | 42.55 - 80 | |
| MDA-MB-231 | Breast Adenocarcinoma | 62.24 | ||
| A549 | Lung Carcinoma | 46.27 - 50 | ||
| HeLa | Cervical Carcinoma | 37 - 45.95 | ||
| RPMI-7951 | Malignant Melanoma | 45.54 | ||
| A375 | Malignant Melanoma | 66.59 | ||
| T-lymphoblastic leukemia CEM | Leukemia | 50 | ||
| Multiple myeloma RPMI 8226 | Multiple Myeloma | 50 |
Note: The IC50 values for this compound are presented as hypothetical and are not yet supported by published experimental data.
// Nodes Lupeol [label="Lupeol", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_catenin [label="β-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lupeol -> PI3K [label="Inhibits", color="#EA4335"]; Lupeol -> Wnt [label="Inhibits", color="#EA4335"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Wnt -> beta_catenin; beta_catenin -> Proliferation; Lupeol -> Apoptosis [label="Induces", color="#34A853"]; } dot
Caption: Simplified signaling pathways modulated by lupeol in cancer cells.
Anti-Inflammatory Activity
Lupeol exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. It has been shown to reduce edema, inhibit the production of pro-inflammatory cytokines, and modulate inflammatory signaling pathways like NF-κB. The anti-inflammatory activity of this compound has been suggested but remains to be substantiated by experimental evidence.
Table 2: Anti-Inflammatory Activity of Lupeol
| Assay Type | Model | Effect | Quantitative Data (where available) | Reference(s) |
| TPA-induced ear edema | Mouse | Reduced inflammation and myeloperoxidase levels | - | |
| Carrageenan-induced inflammation | Animal model | Inhibition of inflammation | 57.14% maximum inhibition at 5-9.37 mg/kg | |
| Carrageenan- and dextran-induced paw edema | Mouse | Significant inhibition of edema | - | |
| Carrageenan-induced neutrophil migration | Mouse peritoneal cavity | Dose-dependent inhibition of neutrophil migration | - | |
| LPS-stimulated macrophages | In vitro | Reduced production of pro-inflammatory mediators (PGE2, TNF-α, IL-1β) | - |
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lupeol [label="Lupeol", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2_iNOS [label="COX-2, iNOS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> NF_kB; Lupeol -> NF_kB [label="Inhibits", color="#EA4335"]; NF_kB -> Pro_inflammatory_Cytokines; NF_kB -> COX2_iNOS; } dot
Caption: Simplified overview of lupeol's anti-inflammatory mechanism via NF-κB inhibition.
Antibacterial and Urease Inhibition Activity
This compound has been investigated for its antibacterial and urease-inhibiting properties. Urease is an enzyme crucial for the survival of certain pathogenic bacteria. While some minimum inhibitory concentration (MIC) data is available for its antibacterial action, quantitative data on its urease inhibition, such as IC50 values, is not yet available. Lupeol has also been reported to possess antimicrobial properties, though this is a less explored area of its biological activity compared to its anti-inflammatory and anti-cancer effects.
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference(s) |
| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | |
| Micrococcus luteus | Broth Microdilution | MIC | 12.71 µM |
Table 4: Urease Inhibition
| Compound | Target | Endpoint | Result | Reference(s) |
| This compound | Jack Bean Urease | IC50 | Data not yet available | |
| Lupeol | - | - | Data not available in reviewed literature | - |
Antioxidant Activity
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines general methodologies for assessing the biological activities discussed.
Isolation of this compound
Caption: General workflow for the isolation and characterization of this compound.
In Vitro Cytotoxicity Assay (MTT Assay for Lupeol)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of lupeol (or this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema for Lupeol)
-
Animal Model: A suitable animal model, such as mice or rats, is used.
-
Compound Administration: Lupeol (or this compound) is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
This comparative guide highlights the significant body of research supporting the diverse biological activities of lupeol, particularly its anti-cancer and anti-inflammatory properties. The availability of quantitative data and detailed mechanistic studies positions lupeol as a promising candidate for further drug development.
In contrast, this compound remains a largely unexplored triterpenoid. While preliminary investigations suggest potential antibacterial and urease-inhibiting activities, there is a clear need for comprehensive studies to elucidate its full pharmacological profile. Future research should focus on obtaining purified this compound to conduct rigorous in vitro and in vivo assays to determine its anti-inflammatory, anti-cancer, and antioxidant potential. Such studies will be essential to ascertain whether this compound holds similar therapeutic promise to the well-established lupeol. This guide serves as a call to the research community to further investigate this potentially valuable natural product.
References
A Comparative Analysis of Extraction Methods for Marsformoxide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various extraction methods for Marsformoxide B, a triterpenoid (B12794562) with potential therapeutic applications. Due to the limited availability of direct comparative studies on this compound extraction, this analysis utilizes data from studies on total triterpenoid extraction from relevant plant genera, such as Cirsium and Alstonia, to provide a representative comparison. The primary extraction techniques evaluated are Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Data Presentation: A Quantitative Comparison
The efficiency of different extraction methods is a critical factor in the isolation of bioactive compounds. The following table summarizes the quantitative data on total triterpenoid yields obtained using various techniques. It is important to note that these values are indicative and can vary based on the specific plant matrix, solvent system, and precise experimental conditions.
| Extraction Method | Plant Source (Genus) | Total Triterpenoid Yield (mg/g or %) | Extraction Time | Solvent Consumption | Key Findings & Citations |
| Maceration | Tanacetum cinerariifolium | 0.45% | 3 hours | High | A simple and cost-effective method, but generally results in lower yields compared to more advanced techniques.[1] |
| Soxhlet Extraction | Ganoderma lucidum | Lower than SFE | 6 - 8 hours | High | Offers higher efficiency than maceration but is time-consuming and requires large volumes of solvent.[2] |
| Ultrasound-Assisted Extraction (UAE) | Centella asiatica | Higher than Soxhlet | 30 - 60 minutes | Moderate | Significantly reduces extraction time and solvent consumption while improving yield compared to conventional methods.[3][4] |
| Supercritical Fluid Extraction (SFE) | Ganoderma lucidum | 1.49 g/100g (1.49%) | 1 - 2 hours | Low (CO2) | A green and highly efficient method that provides high purity extracts with minimal solvent residue.[2] |
| Microwave-Assisted Extraction (MAE) | Lactuca indica | 29.17 mg/g (2.92%) | 60 minutes | Moderate | A rapid and efficient method for extracting triterpenoids. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction methods discussed.
Maceration
Maceration is a simple solid-liquid extraction technique.
Protocol:
-
The dried and powdered plant material is placed in a closed container with a suitable solvent (e.g., 95% ethanol).
-
The mixture is left to stand at room temperature for a period of 3 to 7 days with occasional agitation.
-
The mixture is then filtered, and the marc (solid residue) is pressed to recover the remaining liquid.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
Soxhlet Extraction
This method involves continuous solid-liquid extraction.
Protocol:
-
A known quantity of the dried, powdered plant material is placed in a thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., methanol) is heated in a distillation flask.
-
The solvent vapor travels up a distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times (typically for 6-8 hours).
-
After extraction, the solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process.
Protocol:
-
The powdered plant material is suspended in an appropriate solvent (e.g., ethanol-water mixture) in a flask.
-
The flask is placed in an ultrasonic bath or a probe sonicator is immersed in the mixture.
-
The mixture is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes).
-
The temperature of the extraction vessel is often controlled.
-
The mixture is then filtered, and the solvent is removed by evaporation.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Protocol:
-
The ground plant material is packed into an extraction vessel.
-
Supercritical CO2, often modified with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure (e.g., 60°C and 380 bar).
-
The supercritical fluid containing the dissolved triterpenoids flows to a separator.
-
In the separator, the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
-
The CO2 can be recycled, and the extract is collected.
Visualization of Extraction Workflows
To better illustrate the processes, the following diagrams outline the general workflows for conventional and modern extraction techniques.
References
In Vivo Efficacy of Marsformoxide B in MRTK-Positive Lung Cancer Xenograft Model: A Comparative Guide
This guide provides a comprehensive in vivo comparison of Marsformoxide B, a novel and selective inhibitor of the Mars Receptor Tyrosine Kinase (MRTK), against a standard-of-care cytotoxic agent in a preclinical lung cancer model.[1] The data and protocols presented are intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.
This compound is a synthetic small molecule designed to target MRTK, a kinase implicated in the pathogenesis of various solid tumors through the activation of downstream proliferation and survival pathways like MAPK/ERK and PI3K/Akt.[1]
Comparative Efficacy Data
The anti-tumor efficacy of this compound was evaluated in an LC-1 MRTK-amplified lung cancer xenograft mouse model. The study compared two dose levels of this compound with a vehicle control and a standard chemotherapy agent.
Table 1: Comparison of Anti-Tumor Activity in LC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle | - | 1542 ± 188 | 0 | -2.5 ± 1.5 |
| StandardChemoX | 10 | 987 ± 155 | 36 | -12.8 ± 2.1 |
| This compound | 30 | 277 ± 95 | 82 | -1.8 ± 1.2 |
| this compound | 100 | 77 ± 41 | 95 | -0.5 ± 0.9 |
Experimental Protocols
In Vivo Tumor Xenograft Study Protocol
This protocol details the methodology used to assess the in vivo anti-tumor efficacy of this compound.[1]
1. Cell Culture:
-
LC-1 cells (MRTK-amplified lung cancer cell line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are harvested during the exponential growth phase for implantation.
2. Animal Model:
-
Female athymic nude mice, 6-8 weeks old, are used for the study.
-
Animals are acclimated for at least one week prior to the start of the experiment.
-
All procedures are conducted in accordance with institutional guidelines for animal welfare.
3. Tumor Implantation:
-
Each mouse is subcutaneously implanted in the right flank with 5 x 10⁶ LC-1 cells, resuspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[1]
4. Study Groups and Treatment:
-
Tumor growth is monitored with calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[1]
-
Group 1 (Vehicle): Administered 0.5% methylcellulose (B11928114) solution orally, once daily.
-
Group 2 (StandardChemoX): Administered a standard cytotoxic agent at 10 mg/kg, orally, once daily.
-
Group 3 (this compound): Administered 30 mg/kg this compound, orally, once daily.
-
Group 4 (this compound): Administered 100 mg/kg this compound, orally, once daily.
-
Treatment is continued for 21 consecutive days.
5. Efficacy Endpoints:
-
Tumor dimensions and body weight are measured twice a week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The primary efficacy endpoint is the percent Tumor Growth Inhibition (%TGI) at the end of the study, calculated relative to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound, the experimental study design, and the procedural workflow.
References
A Proposed Structure-Activity Relationship (SAR) Study of Marsformoxide B Analogs for Urease Inhibition and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed comparative study of structural analogs of Marsformoxide B to investigate their Structure-Activity Relationships (SAR) as potential urease inhibitors and antibacterial agents. Due to the current lack of published comparative data on this compound analogs, this document serves as a roadmap for future research, providing hypothetical analogs, detailed experimental protocols, and relevant biological pathways based on studies of structurally similar triterpenoids.
Introduction to this compound
This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) skeleton. Its chemical structure, derived from its SMILES notation (CC(=O)O[C@H]1CC[C@@]2(C)--INVALID-LINK--C1(C)C), corresponds to 3β-acetoxy-urs-12-en-11-one. Preliminary studies have indicated its potential as a urease inhibitor and an antibacterial agent, particularly against Gram-positive bacteria. To explore and optimize these activities, a systematic SAR study is essential.
Proposed Structural Analogs for SAR Studies
Based on established SAR for other ursane-type triterpenoids, the following analogs of this compound are proposed for synthesis and evaluation. Modifications will focus on the C-3 acetyl group, the C-11 ketone, and the C-28 methyl group, as these positions are often crucial for the biological activity of pentacyclic triterpenoids.
| Compound ID | Parent Compound | Modification | Rationale |
| MB-0 | This compound | - | Reference Compound |
| MB-1 | This compound | Hydrolysis of C-3 acetoxy to hydroxyl | Investigate the role of the acetyl group in potency and cell permeability. |
| MB-2 | This compound | Oxidation of C-3 hydroxyl (from MB-1) to ketone | Determine the effect of a ketone at C-3 on activity. |
| MB-3 | This compound | Esterification of C-3 hydroxyl (from MB-1) with various acyl chlorides (e.g., propionyl, butyryl) | Explore the impact of varying the lipophilicity at the C-3 position. |
| MB-4 | This compound | Reduction of C-11 ketone to hydroxyl | Assess the importance of the C-11 keto group for activity. |
| MB-5 | This compound | Oxidation of C-28 methyl to carboxylic acid | Introduce a polar group to potentially enhance urease inhibitory activity, as seen in other triterpenoids like ursolic acid. |
| MB-6 | This compound | Esterification of C-28 carboxylic acid (from MB-5) | Evaluate the effect of masking the polar carboxylic acid group. |
Experimental Protocols
Urease Inhibition Assay
This protocol is adapted from standard colorimetric assays that measure the production of ammonia (B1221849) from urea (B33335).
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol (B47542) reagent followed by 50 µL of alkali reagent.
-
After 10 minutes of incubation at room temperature, measure the absorbance at 625 nm.
-
The percentage of inhibition will be calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
The IC50 values will be determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in MHB in a 96-well microplate.
-
The bacterial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
The microplate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Proposed Experimental Workflow for SAR Studies
Caption: Workflow for the proposed SAR study of this compound analogs.
Structural Analogs of this compound for SAR Study
Caption: Proposed structural modifications of this compound.
Potential Signaling Pathway Modulation by Ursane-Type Triterpenoids
Studies on other ursane-type triterpenoids, such as ursolic acid, have shown that they can modulate inflammatory pathways. A key pathway is the NF-κB signaling cascade, which is often activated by inflammatory stimuli and leads to the expression of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound analogs.
This proposed study provides a framework for the systematic evaluation of this compound analogs. The resulting data would be invaluable for understanding the structural requirements for its biological activities and for the development of more potent and selective therapeutic agents.
Safety Operating Guide
Proper Disposal Procedures for Marsformoxide B
This document provides essential safety and logistical information for the proper handling and disposal of Marsformoxide B, ensuring a safe laboratory environment.
Essential Safety and Handling Information
All handling of this compound should occur within a designated area, such as a chemical fume hood, to avoid the creation and inhalation of dust or aerosols.[4] Use non-sparking tools and equipment when handling the solid compound. Proper storage is crucial to maintain its integrity and prevent degradation.
| Parameter | Information |
| Chemical Identity | This compound |
| Compound Type | Triterpenoid (B12794562) |
| CAS Number | 2111-46-8 |
| Molecular Formula | C₃₂H₅₀O₃ |
| Molecular Weight | 482.74 g/mol |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemically resistant gloves (e.g., nitrile), flame-retardant lab coat. A NIOSH-approved respirator may be required for high airborne concentrations. |
| Storage Conditions | For long-term stability, store at or below -20°C in a tightly sealed, light-protected container (e.g., brown vial). Store in a dry, well-ventilated area away from incompatible materials. |
Experimental Protocol: Waste Disposal Methodology
A conservative approach is required for the disposal of this compound due to the limited specific data available. Under no circumstances should this compound or its waste be disposed of in regular trash or down the sanitary sewer system.
Step 1: Personal Protective Equipment (PPE) Adherence Before beginning any waste handling procedures, ensure all personnel are wearing the appropriate PPE as specified in the table above. This includes, at a minimum, nitrile gloves, safety goggles with side shields, and a laboratory coat.
Step 2: Waste Segregation and Collection Proper segregation is critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Unused/Expired Solid Compound: Unwanted or expired solid this compound should be disposed of in its original container or a new, securely sealed, and clearly labeled waste container.
-
Contaminated Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and used gloves, must be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste.
-
Solutions: Solutions containing this compound must be collected in a labeled, leak-proof hazardous waste container. Do not dispose of solutions down the drain.
Step 3: Decontamination of "Empty" Containers Containers that held this compound are not considered empty until they have been properly decontaminated.
-
Triple-rinse the "empty" container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect all rinsate from the rinsing process and dispose of it as hazardous chemical waste in the appropriate liquid waste container.
-
After the triple-rinse procedure, the container can be managed as non-hazardous laboratory glass or plastic, according to your institution's guidelines.
Step 4: Final Disposal Pathway All collected hazardous waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Labeling: Ensure the hazardous waste container is accurately and securely labeled. The label should include "Hazardous Waste," the full chemical name "this compound waste," the approximate concentration, and list any solvents present.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department or their designated hazardous waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify your institution's emergency response personnel immediately.
Disposal Workflow for this compound
The following diagram illustrates the procedural workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Marsformoxide B
Disclaimer: The substance "Marsformoxide B" is a fictional chemical. This document provides a generalized template for handling highly hazardous materials in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with. [1]
Safe handling of any chemical substance in a research and development environment is paramount.[1] This guide outlines the essential, immediate safety precautions and logistical considerations for the hypothetical substance, "this compound," a potent, crystalline organic compound assumed to be highly reactive and toxic.
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate level of personal protective equipment (PPE).[1] PPE acts as a protective barrier between researchers and hazardous substances, preventing skin contact, inhalation, or eye exposure that could lead to burns, respiratory issues, or other health problems.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2] | Mandatory to protect against splashes, airborne particles, and potential explosions. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Essential to protect against skin contact with corrosive, irritating, or toxic chemicals. Glove material should be selected based on breakthrough time and permeation rate. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant suit. | Worn over personal clothing to protect against spills and splashes. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If there's a risk of airborne concentrations exceeding exposure limits, a NIOSH-approved respirator is required. | Protects the respiratory system from harmful fumes, gases, or airborne particles. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills, splashes, and falling objects. |
Handling and Storage Procedures
Highly reactive chemicals require careful handling and storage to prevent uncontrolled reactions.
-
Handling:
-
Always handle this compound within a designated and properly ventilated area, such as a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use non-sparking tools and explosion-proof equipment.
-
Ensure all equipment is properly secured.
-
Label all containers with the chemical name, date received, and date opened.
-
-
Storage:
-
Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as flammable or combustible substances.
-
Segregation from incompatible chemicals is a critical risk-control measure.
-
Keep containers tightly closed.
-
Store in the original container whenever possible.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing and jewelry. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed. Remove contact lenses while rinsing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention. |
| Spill | For a minor spill, alert people in the immediate area and wear appropriate PPE. Confine the spill and absorb it with an inert, non-combustible material like sand or vermiculite. For a major spill, evacuate the area and contact emergency response personnel. |
Spill and Disposal Plan
A clear plan for the use and disposal of any chemical is essential for maintaining a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to quench or neutralize the material. |
| Contaminated Lab Supplies (gloves, wipes, etc.) | Double-bag in clear plastic bags and dispose of as solid hazardous waste. |
| Empty Containers | Containers with residual reactive materials should be disposed of as hazardous waste and not treated as empty. Do not attempt to rinse. Label with a hazardous waste tag and request a pickup. |
| Reaction Mixtures | Reaction mixtures containing highly reactive reagents must be carefully and completely quenched as part of the experimental procedure before being collected for waste disposal. |
Experimental Protocols
Protocol: Synthesis of Compound X using this compound
Objective: To synthesize Compound X via a reaction with this compound under an inert atmosphere.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is clean and functioning correctly.
-
Gather all necessary glassware and ensure it is dry.
-
Set up the reaction apparatus within the fume hood, including a round-bottom flask, condenser, and nitrogen inlet.
-
Don all required PPE as specified in the table above.
-
-
Reaction Setup:
-
In the fume hood, carefully weigh 1.0 g of this compound and transfer it to the round-bottom flask.
-
Add 20 mL of anhydrous toluene (B28343) to the flask.
-
Begin stirring the mixture with a magnetic stir bar.
-
Slowly add 1.2 equivalents of the starting material to the flask via a syringe.
-
Heat the reaction mixture to 80°C and let it stir for 4 hours under a nitrogen atmosphere.
-
-
Workup and Purification:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of a saturated ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
-
Waste Disposal:
-
Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.
-
Visualizations
Caption: Experimental workflow for the synthesis of Compound X.
Caption: Logic diagram for selecting appropriate respiratory protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
